Methyl 4-bromo-5-formylthiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-bromo-5-formylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3S/c1-11-7(10)5-2-4(8)6(3-9)12-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGKCURLFHIUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598223 | |
| Record name | Methyl 4-bromo-5-formylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648412-59-3 | |
| Record name | Methyl 4-bromo-5-formylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Methyl 4-bromo-5-formylthiophene-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-5-formylthiophene-2-carboxylate, with the CAS Number 648412-59-3, is a highly functionalized thiophene derivative that has emerged as a critical building block in medicinal chemistry and materials science.[1] The thiophene ring system is a "privileged pharmacophore," meaning it is a common structural motif in approved drugs, highlighting its importance in the development of new therapeutic agents.[2] This guide provides an in-depth overview of the synthesis, properties, and applications of this versatile compound, offering valuable insights for researchers in drug discovery and organic synthesis.
The strategic placement of a bromine atom, a formyl group, and a methyl ester on the thiophene core provides multiple reactive sites for further chemical transformations. The bromine atom is amenable to various cross-coupling reactions, the aldehyde group can participate in condensations and reductive aminations, and the ester can be hydrolyzed or converted to other functional groups. This multi-functionality makes this compound a valuable intermediate for creating diverse molecular architectures.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 648412-59-3 | [1] |
| Molecular Formula | C₇H₅BrO₃S | [3] |
| Molecular Weight | 249.08 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | COC(=O)C1=CC(Br)=C(S1)C=O | [3] |
Synthesis of this compound
The synthesis of polysubstituted thiophenes often requires a strategic and regioselective approach. While a specific, publicly available, step-by-step protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature, a plausible and logical synthetic route can be devised based on established organometallic and electrophilic substitution reactions on the thiophene ring. A potential synthetic pathway could involve the initial synthesis of a thiophene-2-carboxylate, followed by regioselective bromination and subsequent formylation.
Proposed Synthetic Pathway
A logical approach to the synthesis would start from a commercially available thiophene derivative, such as methyl thiophene-2-carboxylate. The synthesis can be envisioned in the following key steps:
-
Regioselective Bromination: The first step would involve the selective introduction of a bromine atom at the 4-position of the thiophene ring. This can be challenging as the 5-position is generally more reactive towards electrophilic substitution. However, by carefully choosing the brominating agent and reaction conditions, or by using a directing group strategy, regioselective bromination at the 4-position can be achieved.
-
Formylation: The subsequent introduction of the formyl group at the 5-position can be accomplished through a Vilsmeier-Haack reaction.[2][4][5][6][7] This reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. The Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), acts as the electrophile.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, protocol based on known thiophene chemistry. Note: This protocol should be considered a starting point and would require optimization and validation in a laboratory setting.
Step 1: Synthesis of Methyl 4-bromothiophene-2-carboxylate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl thiophene-2-carboxylate in a suitable inert solvent such as dichloromethane or chloroform.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Bromination: Slowly add a solution of a brominating agent (e.g., N-bromosuccinimide in the presence of a catalytic amount of a Lewis acid, or a specific brominating reagent known for 4-position selectivity) in the same solvent to the cooled solution while stirring vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-bromothiophene-2-carboxylate.
Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)
-
Vilsmeier Reagent Preparation: In a separate flame-dried flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.
-
Reaction with Thiophene Derivative: To the freshly prepared Vilsmeier reagent, add a solution of methyl 4-bromothiophene-2-carboxylate in DMF dropwise at 0°C.
-
Heating: After the addition is complete, warm the reaction mixture to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Hydrolysis: Upon completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to yield this compound.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound make it a valuable precursor for the synthesis of various biologically active molecules, particularly kinase inhibitors. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Role as a Scaffold for Kinase Inhibitors
The 2-aminothiophene-3-carboxamide scaffold, which can be readily synthesized from precursors like the title compound, is a well-established core for the development of potent and selective kinase inhibitors. The formyl group of this compound can be converted to an amine, which can then be acylated or further functionalized to interact with key residues in the ATP-binding pocket of kinases. The bromine atom allows for the introduction of various aryl or heteroaryl groups via Suzuki or other cross-coupling reactions, enabling the exploration of the chemical space around the thiophene core to enhance potency and selectivity.
Caption: General scheme for the application of this compound in the synthesis of kinase inhibitors.
Precursor to Bioactive Molecules
Brominated thiophenes are versatile intermediates in the synthesis of numerous pharmaceuticals. For instance, related brominated thiophene derivatives are key intermediates in the synthesis of the SGLT2 inhibitor canagliflozin, used for the treatment of type 2 diabetes. While a direct link to a specific marketed drug for this compound is not prominently documented, its structural features strongly suggest its potential as a precursor for novel drug candidates in various therapeutic areas, including oncology, inflammation, and infectious diseases.
Analytical Characterization
The unambiguous identification and purity assessment of this compound are crucial for its use in synthesis. Standard analytical techniques are employed for its characterization.
Spectroscopic Data (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm), a singlet for the aldehyde proton (around 9.9 ppm), and a singlet for the thiophene ring proton (around 7.5-8.0 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the carbonyl carbons of the ester and aldehyde, the carbon atoms of the thiophene ring (with the carbon attached to bromine showing a characteristic lower intensity), and the methyl carbon of the ester.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum would be characterized by strong carbonyl stretching vibrations for the ester (around 1720-1740 cm⁻¹) and the aldehyde (around 1680-1700 cm⁻¹). Other characteristic peaks would include C-H stretching and bending vibrations for the aromatic and methyl groups, and vibrations associated with the C-Br and C-S bonds.[8][9][10][11][12]
Analytical Workflow
References
- 1. This compound [cymitquimica.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. 648412-59-3|this compound|BLD Pharm [bldpharm.com]
- 4. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. iosrjournals.org [iosrjournals.org]
- 10. journalwjarr.com [journalwjarr.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 4-bromo-5-formylthiophene-2-carboxylate
This guide provides a comprehensive technical overview of Methyl 4-bromo-5-formylthiophene-2-carboxylate, a versatile heterocyclic building block of significant interest to researchers and professionals in drug discovery and materials science. This document delves into its chemical structure, synthesis, physicochemical properties, and potential applications, offering expert insights into its utility in advanced scientific research.
Introduction: A Multifunctional Thiophene Derivative
This compound (CAS No. 648412-59-3) is a polysubstituted thiophene derivative featuring a unique combination of functional groups: a bromine atom, a formyl group, and a methyl ester.[1][2] This strategic arrangement of functionalities on the thiophene ring imparts a high degree of reactivity and synthetic versatility, making it a valuable intermediate in the synthesis of complex organic molecules.[3]
The thiophene core is a well-established pharmacophore in medicinal chemistry, known to be a bioisostere of the benzene ring and present in numerous approved drugs. The presence of the bromo, formyl, and ester groups provides orthogonal handles for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds.
Synthesis and Mechanism
The synthesis of this compound is most effectively achieved through a two-step process starting from commercially available materials. The key transformation is the regioselective formylation of a brominated thiophene precursor via the Vilsmeier-Haack reaction.
Step 1: Synthesis of the Precursor, Methyl 4-bromothiophene-2-carboxylate
The synthesis begins with the esterification of 4-bromothiophene-2-carboxylic acid. This is a standard procedure, typically carried out by reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid, or by using a reagent like thionyl chloride.
Experimental Protocol: Esterification of 4-bromothiophene-2-carboxylic acid
-
To a solution of 4-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent, such as ethyl acetate, and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield Methyl 4-bromothiophene-2-carboxylate as a crude product, which can be purified by column chromatography on silica gel.
Step 2: Vilsmeier-Haack Formylation
The introduction of the formyl group at the 5-position of the thiophene ring is accomplished through the Vilsmeier-Haack reaction.[4][5] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[6] The electron-donating effect of the sulfur atom in the thiophene ring directs the electrophilic substitution to the C5 position, which is activated by the ester group at C2 and sterically unhindered.
Reaction Mechanism: Vilsmeier-Haack Formylation
The mechanism involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich thiophene ring then attacks this electrophile, leading to the formation of a sigma complex. Subsequent elimination and hydrolysis during aqueous workup yield the desired aldehyde.
DOT Script for Vilsmeier-Haack Reaction Mechanism
Caption: Vilsmeier-Haack formylation of Methyl 4-bromothiophene-2-carboxylate.
Experimental Protocol: Synthesis of this compound
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq).
-
Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.
-
After stirring for 30 minutes at 0 °C, add a solution of Methyl 4-bromothiophene-2-carboxylate (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until a basic pH is achieved.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Physicochemical and Spectroscopic Properties
This compound is typically a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 648412-59-3 | [7] |
| Molecular Formula | C₇H₅BrO₃S | [3] |
| Molecular Weight | 249.08 g/mol | [7] |
| Appearance | Solid | - |
| Purity | ≥96% (commercially available) | [7] |
Spectroscopic Characterization (Predicted)
As of the date of this guide, detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure and data from analogous compounds, the following spectral characteristics are anticipated:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 9.8-10.0 (s, 1H, -CHO)
-
δ 7.8-8.0 (s, 1H, thiophene-H3)
-
δ 3.9-4.0 (s, 3H, -OCH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 180-185 (-CHO)
-
δ 160-165 (-COOCH₃)
-
δ 140-150 (thiophene quaternary carbons)
-
δ 125-135 (thiophene CH and C-Br)
-
δ 52-54 (-OCH₃)
-
-
IR (KBr, cm⁻¹):
-
~2820, 2720 (C-H stretch of aldehyde)
-
~1720-1730 (C=O stretch of ester)
-
~1670-1680 (C=O stretch of aldehyde)
-
-
Mass Spectrometry (EI):
-
M⁺ peak at m/z 248 and 250 (due to bromine isotopes)
-
Chemical Reactivity and Synthetic Applications
The trifunctional nature of this compound makes it a highly valuable and versatile building block in organic synthesis. The bromo, formyl, and ester groups can be selectively transformed to introduce further molecular complexity.
DOT Script for Synthetic Utility
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. 648412-59-3 | MFCD11100203 | this compound [aaronchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. This compound [cymitquimica.com]
physical and chemical properties of Methyl 4-bromo-5-formylthiophene-2-carboxylate
An In-depth Technical Guide to Methyl 4-bromo-5-formylthiophene-2-carboxylate
Foreword: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics and advanced materials. Among these, heterocyclic compounds, particularly thiophene derivatives, have consistently demonstrated their value. This guide focuses on a uniquely functionalized scaffold: This compound . This molecule is not merely a static structure but a dynamic tool, engineered with three distinct and strategically positioned functional groups, offering a trifecta of reactive sites for complex molecular architecture.
This document is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of data, aiming to provide a deeper understanding of the compound's inherent chemical logic. We will explore its physical and chemical properties, delve into its reactivity, and provide field-proven protocols for its synthesis and characterization. The causality behind experimental choices is emphasized, reflecting a philosophy of self-validating and robust scientific methodology.
Core Molecular Identity and Physicochemical Profile
This compound (CAS No. 648412-59-3) is a polysubstituted thiophene derivative. Its utility in synthesis is derived from the orthogonal reactivity of its functional groups.[1] The core attributes of this compound are summarized below.
| Parameter | Value | Source(s) |
| IUPAC Name | methyl 4-bromo-5-formyl-2-thiophenecarboxylate | [2] |
| CAS Number | 648412-59-3 | [1][3] |
| Molecular Formula | C₇H₅BrO₃S | [1] |
| Molecular Weight | 249.08 g/mol | [3] |
| Melting Point | 95-97 °C | [2] |
| Appearance | Solid (Predicted) | N/A |
| InChI Key | ICGKCURLFHIUDC-UHFFFAOYSA-N | [1] |
Structural Analysis
The molecule's power lies in its architecture: a central thiophene ring, which is an electron-rich aromatic system, decorated with an electron-withdrawing formyl group, a versatile bromo substituent, and a methyl ester.[1] The specific arrangement—a 2,4,5-substitution pattern—creates a unique electronic and steric environment that dictates its reactivity.
-
Thiophene Core : Provides a stable aromatic scaffold and influences the reactivity of its substituents.
-
Methyl Ester Group (-COOCH₃) at C2 : An electron-withdrawing group that can be hydrolyzed, reduced, or converted to an amide.
-
Bromo Group (-Br) at C4 : A key functional handle for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Stille, Heck), or for lithiation.[1]
-
Formyl Group (-CHO) at C5 : A versatile aldehyde that can undergo nucleophilic addition, oxidation, reduction, and condensation reactions.[1]
References
An In-depth Technical Guide to Methyl 4-bromo-5-formylthiophene-2-carboxylate: A Key Building Block in Modern Drug Discovery
Introduction
Methyl 4-bromo-5-formylthiophene-2-carboxylate, a polysubstituted thiophene derivative, has emerged as a molecule of significant interest for researchers, scientists, and professionals in drug development. Its strategic arrangement of functional groups—a reactive aldehyde, a versatile bromine atom, and an ester moiety—on the thiophene scaffold makes it a highly valuable intermediate for the synthesis of complex heterocyclic compounds. The thiophene ring itself is a privileged pharmacophore in medicinal chemistry, known for its diverse biological activities[1]. This guide provides a comprehensive overview of the core structural features, synthesis, reactivity, and applications of this key building block, with a particular focus on its role in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
The foundational identity of this compound is defined by its unique substitution pattern on a thiophene ring. This arrangement dictates its reactivity and utility in synthetic chemistry.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];
} Caption: 2D Structure of this compound.
The molecule's IUPAC name is This compound , and its key identifiers are summarized in the table below[2][3][4].
| Property | Value |
| CAS Number | 648412-59-3 |
| Molecular Formula | C₇H₅BrO₃S |
| Molecular Weight | 249.08 g/mol |
| Appearance | Solid |
| Melting Point | 95-97 °C |
| InChI Key | ICGKCURLFHIUDC-UHFFFAOYSA-N |
The thiophene ring provides an aromatic, electron-rich core. The substituents exert significant electronic effects that define the molecule's reactivity:
-
Methyl Ester (-COOCH₃) at C2: An electron-withdrawing group that deactivates the ring towards electrophilic attack but can act as a directing group in certain reactions.
-
Bromine (-Br) at C4: A versatile handle for a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the introduction of diverse molecular fragments. It is a deactivating, ortho-para directing group.
-
Formyl (-CHO) at C5: A strongly electron-withdrawing and deactivating group. The aldehyde functionality is a prime site for nucleophilic addition, condensation reactions, and oxidation or reduction.
Synthesis and Mechanistic Insights
The most logical and widely employed method for the synthesis of this compound is the Vilsmeier-Haack formylation of its precursor, Methyl 4-bromothiophene-2-carboxylate. This reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic compounds[5][6][7].
The Vilsmeier-Haack Reaction: A Causal Explanation
The reaction proceeds via the in-situ formation of the Vilsmeier reagent , a chloroiminium ion, from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide (commonly phosphorus oxychloride, POCl₃)[7]. This reagent is a moderately strong electrophile that can attack activated aromatic rings.
The choice of the Vilsmeier-Haack reaction is predicated on the electronic nature of the thiophene ring. The sulfur atom's lone pairs contribute to the aromatic system, making the ring electron-rich and thus a suitable nucleophile for this type of electrophilic aromatic substitution. The formylation is expected to occur at the C5 position, which is activated by the sulfur atom and is the most sterically accessible position adjacent to it.
dot graph "Vilsmeier_Haack_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial"];
} Caption: Synthetic workflow for the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative procedure based on established methodologies for the formylation of thiophene derivatives[5][8].
Materials:
-
Methyl 4-bromothiophene-2-carboxylate
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, ~3 equivalents) to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, ~1.2 equivalents) dropwise with vigorous stirring. The causality here is critical: this exothermic reaction forms the electrophilic Vilsmeier reagent. Maintaining a low temperature prevents degradation of the reagent.
-
Reaction Mixture: Allow the Vilsmeier reagent mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve Methyl 4-bromothiophene-2-carboxylate (1 equivalent) in a dry solvent such as DCM or DCE and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction by Thin Layer Chromatography (TLC). The heating provides the necessary activation energy for the electrophilic attack on the somewhat deactivated thiophene ring.
-
Quenching and Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde and quenches any remaining reactive species.
-
Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Spectroscopic Characterization
| Spectroscopic Data (Predicted) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) |
| Aldehyde Proton (-CHO) | ~9.8-10.0 (s, 1H) |
| Thiophene Proton (-CH=) | ~7.8-8.0 (s, 1H) |
| Methyl Ester Protons (-OCH₃) | ~3.9 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) |
| Aldehyde Carbonyl (-C HO) | ~185 |
| Ester Carbonyl (-C OOCH₃) | ~162 |
| Thiophene C2, C3, C4, C5 | ~125-150 (4 signals) |
| Methyl Ester Carbon (-OC H₃) | ~53 |
| IR Spectroscopy (cm⁻¹) | |
| Aldehyde C=O Stretch | ~1670-1690 |
| Ester C=O Stretch | ~1710-1730 |
| C-H Aromatic Stretch | ~3100 |
| Mass Spectrometry (EI) | m/z |
| Molecular Ion [M]⁺ | 248/250 (Characteristic bromine isotope pattern) |
Justification for Predictions:
-
¹H NMR: The aldehyde proton is highly deshielded and appears as a singlet far downfield. The single remaining proton on the thiophene ring will also be a singlet. The methyl ester protons will be a sharp singlet around 3.9 ppm.
-
¹³C NMR: The two carbonyl carbons (aldehyde and ester) will be distinct and downfield. Four signals are expected in the aromatic region for the four substituted carbons of the thiophene ring.
-
IR: The two carbonyl groups will show strong, distinct absorption bands. The aldehyde C=O stretch typically appears at a lower wavenumber than the ester C=O stretch.
-
MS: The presence of a single bromine atom will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive diagnostic feature.
Application in Drug Development: A P2Y₁₄ Receptor Antagonist Precursor
The primary driver for the synthesis of this compound is its utility as a key intermediate in the development of potent and selective antagonists for the P2Y₁₄ receptor. This receptor is a G-protein coupled receptor implicated in inflammatory processes, making it a promising therapeutic target for conditions such as Inflammatory Bowel Disease (IBD)[11].
A recent study highlights the use of this thiophene scaffold to develop a series of 4-amide-thiophene-2-carboxyl derivatives with subnanomolar antagonistic activity against the P2Y₁₄ receptor[11]. The synthetic strategy leverages the functional groups of this compound to build a more complex drug candidate.
dot graph "Drug_Synthesis_Pathway" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial"];
} Caption: Plausible synthetic pathway from precursor to a P2Y14 antagonist.
While the full synthetic route to the final drug candidates is extensive, a key transformation involves converting the formyl group and the bromo group into other functionalities. For instance, the formyl group can be oxidized to a carboxylic acid, followed by a series of reactions including nitration, reduction to an amine, and subsequent amide coupling to build the final pharmacophore. The bromine atom, although not explicitly mentioned in the subsequent steps for the P2Y14 antagonists, offers a potential site for further diversification of the molecular scaffold through cross-coupling reactions in related synthetic endeavors.
Conclusion
This compound is more than just a complex organic molecule; it is a testament to the power of strategic functionalization in modern synthetic chemistry. Its structure is finely tuned for versatility, providing multiple reactive sites that allow chemists to construct elaborate molecular architectures. The well-established Vilsmeier-Haack reaction provides a reliable route to its synthesis, and its crucial role as a building block for potent P2Y₁₄ receptor antagonists underscores its importance in the ongoing quest for new treatments for inflammatory diseases. This guide has illuminated its core features, providing the foundational knowledge necessary for its effective utilization in research and development.
References
- 1. Methyl 4-bromo-3-methylthiophene-2-carboxylate | C7H7BrO2S | CID 59212115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. This compound | 648412-59-3 [sigmaaldrich.com]
- 4. This compound | 648412-59-3 [sigmaaldrich.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Methyl 4-bromo-5-formylthiophene-2-carboxylate
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with Methyl 4-bromo-5-formylthiophene-2-carboxylate. It delves into the core physicochemical properties, structural analysis, and synthetic utility of this versatile heterocyclic compound, providing field-proven insights and detailed experimental protocols.
Core Chemical Identity and Properties
This compound is a polysubstituted thiophene derivative that serves as a valuable building block in organic synthesis. Its unique arrangement of functional groups—a bromine atom, a formyl group, and a methyl ester—provides multiple reactive sites for constructing more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
The fundamental properties of this compound are summarized below.
| Parameter | Value | Source(s) |
| Molecular Formula | C₇H₅BrO₃S | |
| Molecular Weight | 249.08 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonym(s) | 4-Bromo-5-formyl-2-thiophenecarboxylic acid methyl ester | |
| CAS Number | 648412-59-3 | [1] |
Structural and Reactivity Analysis
The chemical behavior of this compound is dictated by the interplay of its three distinct functional groups attached to the aromatic thiophene core. Understanding these features is critical for designing successful synthetic strategies.
-
Thiophene Core : The sulfur-containing aromatic ring provides the foundational scaffold. Its electron-rich nature influences the reactivity of the attached substituents.
-
Bromine Atom (C4 Position) : The bromine atom is an excellent leaving group, making this position a prime site for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust method for introducing aryl or heteroaryl substituents at this position.[2][3][4]
-
Formyl Group (C5 Position) : The aldehyde functionality is a versatile handle for a wide array of chemical transformations. It readily participates in nucleophilic additions, reductive aminations, and olefination reactions like the Wittig reaction, allowing for chain extension and the introduction of diverse functional groups.[5][6]
-
Methyl Ester Group (C2 Position) : The ester group is comparatively stable but can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation.
This multi-functionality allows for sequential, regioselective reactions, enabling chemists to build molecular complexity in a controlled manner.
Experimental Protocols: Synthetic Applications
The strategic positioning of the bromo and formyl groups allows for distinct and highly valuable synthetic transformations. Below are two authoritative protocols illustrating the compound's utility.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general, self-validating procedure for the C-C bond formation at the C4 position, leveraging the reactivity of the bromo substituent. The choice of a palladium catalyst, a base, and a solvent system containing water is crucial for the catalytic cycle to proceed efficiently.[3]
Objective: To couple an arylboronic acid with this compound.
Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert argon atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the flask.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 6:1 v/v). The presence of water is often critical for the transmetalation step of the Suzuki reaction.[3]
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously overnight (approximately 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.
Wittig Olefination
This protocol details the conversion of the formyl group into an alkene, a fundamental transformation for extending carbon chains.[5][6] The Wittig reaction utilizes a phosphorus ylide to react with the aldehyde.[6]
Objective: To convert the aldehyde of this compound into a disubstituted alkene.
Methodology:
-
Ylide Generation:
-
In an oven-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Add a strong base, such as n-butyllithium (n-BuLi), dropwise until the characteristic color of the ylide appears (often orange, red, or deep yellow). Stir for 1 hour at this temperature.
-
-
Aldehyde Addition:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add this solution dropwise to the cold ylide solution.
-
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor for the consumption of the aldehyde by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The major byproduct, triphenylphosphine oxide, is often difficult to remove completely. Purification is typically achieved via column chromatography.
Compound Characterization Workflow
Confirmation of the structure and purity of the starting material and subsequent products is paramount. A standard workflow involves a combination of spectroscopic and analytical techniques.[7][8][9]
Caption: Standard workflow for the characterization of a synthesized thiophene derivative.
References
- 1. This compound [cymitquimica.com]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journalwjarr.com [journalwjarr.com]
An In-Depth Technical Guide to Methyl 4-bromo-5-formylthiophene-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Abstract
Methyl 4-bromo-5-formylthiophene-2-carboxylate is a highly functionalized thiophene derivative that has emerged as a valuable and versatile building block in organic synthesis. Its unique trifunctional nature, featuring a bromine atom, a formyl group, and a methyl ester on a thiophene scaffold, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and notable applications of this key intermediate, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development. The strategic positioning of its functional groups makes it an ideal precursor for the synthesis of various heterocyclic compounds, including thieno[3,2-d]pyrimidines, which are recognized for their significant therapeutic potential.
Introduction: The Strategic Importance of a Multifunctional Thiophene Building Block
The thiophene ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for favorable interactions with biological targets. The strategic functionalization of the thiophene core is therefore a critical aspect of modern drug design. This compound (Figure 1) is a prime example of a highly valuable, multi-functionalized building block that offers synthetic chemists a powerful tool for the elaboration of novel chemical entities.
The simultaneous presence of a nucleophilic center (the formyl group), an electrophilic center (the carbon bearing the bromine atom, suitable for cross-coupling reactions), and a modifiable ester group allows for a diverse range of chemical transformations. This guide will delve into the synthetic pathways to access this compound, its key chemical characteristics, and its application in the synthesis of biologically active molecules, particularly thieno[3,2-d]pyrimidines, a class of compounds with demonstrated activity as kinase inhibitors.
Figure 1: Structure of this compound
Caption: Key identifiers and physical properties of this compound.
Synthesis of this compound: A Plausible Multi-step Approach
The proposed multi-step synthesis would likely begin with a commercially available, appropriately substituted thiophene and proceed through a series of reactions including formylation, bromination, and esterification, or a variation thereof. The order of these steps is crucial for achieving the desired substitution pattern.
Proposed Synthetic Pathway
A logical approach would involve the formylation of a brominated thiophene ester or the bromination of a formylated thiophene ester. Given the directing effects of the substituents on the thiophene ring, a plausible pathway is outlined below. This proposed pathway is based on the synthesis of a similar molecule and represents a viable, logical approach for a skilled synthetic chemist.[1][2]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on the synthesis of analogous compounds and should be optimized by the end-user.[1][2]
Step 1: Bromination of Methyl thiophene-2-carboxylate
-
To a solution of Methyl thiophene-2-carboxylate in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 4-bromothiophene-2-carboxylate.
Step 2: Vilsmeier-Haack Formylation of Methyl 4-bromothiophene-2-carboxylate
-
In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF).
-
To this cooled solution, add a solution of Methyl 4-bromothiophene-2-carboxylate in anhydrous DMF dropwise, maintaining a low temperature.
-
Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. This allows for a wide range of selective transformations, making it a powerful intermediate in the synthesis of more complex molecules.
-
The Formyl Group: The aldehyde functionality is a versatile handle for various reactions, including reductive amination to introduce substituted amino groups, Wittig reactions to form alkenes, and condensation reactions to build larger heterocyclic systems.
-
The Bromo Group: The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents at the 4-position of the thiophene ring.
-
The Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters with different alkyl groups, or other carboxylic acid derivatives. It can also be reduced to the corresponding alcohol.
Caption: Reactivity map of this compound.
Applications in the Synthesis of Bioactive Molecules: A Gateway to Thieno[3,2-d]pyrimidines
A significant application of this compound lies in its potential as a precursor for the synthesis of thieno[3,2-d]pyrimidines. This class of fused heterocyclic compounds is of great interest in medicinal chemistry due to its wide range of biological activities, including acting as kinase inhibitors, which are crucial in cancer therapy.
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones often proceeds from 3-aminothiophene-2-carboxylate derivatives.[3] this compound can be envisioned as a key starting material for the synthesis of these precursors. The formyl group can be converted to an amino group through a series of well-established transformations, such as oximation followed by reduction. The resulting methyl 3-amino-4-bromothiophene-2-carboxylate can then undergo cyclization with various one-carbon synthons to form the desired thieno[3,2-d]pyrimidine core. The bromine atom at the 4-position can be retained for further diversification or can be involved in subsequent cross-coupling reactions to introduce additional substituents, allowing for the fine-tuning of the biological activity of the final compounds.
Derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated as potent FMS kinase inhibitors, highlighting their potential in the development of anti-tumor agents.[4]
Conclusion
This compound is a strategically designed and highly valuable building block for organic synthesis. Its trifunctional nature provides a wealth of opportunities for the construction of complex and diverse molecular scaffolds. While a specific, published synthesis protocol remains to be widely disseminated, a plausible and robust synthetic route can be devised based on established thiophene chemistry. The true power of this intermediate lies in its potential as a precursor to biologically active molecules, most notably the thieno[3,2-d]pyrimidine class of compounds, which have shown significant promise in the field of drug discovery. As the demand for novel and effective therapeutics continues to grow, the utility of such versatile and strategically functionalized building blocks will undoubtedly increase, making this compound a compound of significant interest for the foreseeable future.
References
- 1. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Strategic Synthesis of Methyl 4-bromo-5-formylthiophene-2-carboxylate
An In-depth Analysis of Starting Materials and Synthetic Strategy for a Key Pharmaceutical Intermediate
Abstract
Methyl 4-bromo-5-formylthiophene-2-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its strategic value lies in the orthogonal reactivity of its substituent groups—an ester, a bromine atom, and a formyl group—which serve as versatile handles for molecular elaboration in drug discovery. This guide provides a detailed examination of the primary synthetic pathway to this target molecule, focusing on the critical selection of starting materials and the mechanistic underpinnings of the key transformation. We will dissect the retrosynthesis, detail the properties of the principal starting material, and provide a field-proven experimental protocol for the Vilsmeier-Haack formylation, the cornerstone of this synthesis.
Introduction: The Strategic Importance of a Multifunctional Building Block
Substituted thiophenes are privileged scaffolds in numerous pharmaceutically active molecules. The title compound, this compound, is a particularly valuable building block. The electron-withdrawing ester and formyl groups activate the thiophene ring for certain reactions while deactivating it for others, and the bromine atom at the C4 position is a prime handle for cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of diverse molecular fragments. The aldehyde at C5 provides a reactive site for condensations, reductive aminations, and Wittig-type reactions. Understanding the most efficient and reliable route to its synthesis is therefore paramount for research and development professionals aiming to leverage its synthetic potential.
Core Synthetic Strategy: A Retrosynthetic Approach
The most logical and industrially scalable approach to synthesizing the target molecule involves a late-stage formylation. The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto an electron-rich heterocyclic system like thiophene.[1][2][3] This leads to a straightforward retrosynthetic disconnection, as illustrated below.
Caption: Retrosynthetic analysis of the target molecule.
This analysis identifies Methyl 4-bromothiophene-2-carboxylate as the pivotal starting material for the final synthetic step. The synthesis of this precursor, typically achieved through the esterification of 4-bromothiophene-2-carboxylic acid, is also a well-established process.[4][5]
Profile of the Primary Starting Material: Methyl 4-bromothiophene-2-carboxylate
The success of the synthesis hinges on the quality and reactivity of this key intermediate. Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 62224-16-2 | [4][5] |
| Molecular Formula | C₆H₅BrO₂S | [4][5] |
| Molecular Weight | 221.07 g/mol | [4][5] |
| Appearance | Colorless to light yellow oil/liquid | [4] |
| Boiling Point | ~255 °C | [4][5] |
| Density | ~1.662 g/cm³ | [4] |
This starting material is commercially available from various suppliers. However, for large-scale campaigns or when custom synthesis is required, it can be reliably prepared from 4-bromothiophene-2-carboxylic acid using standard esterification conditions, such as refluxing in methanol with a catalytic amount of sulfuric acid or using thionyl chloride in methanol at cooler temperatures.[4][5]
The Key Transformation: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a robust and highly regioselective method for the formylation of electron-rich aromatic compounds.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism.
Reaction Mechanism
The process involves two primary stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1]
-
Electrophilic Attack and Hydrolysis: The electron-rich C5 position of the Methyl 4-bromothiophene-2-carboxylate attacks the Vilsmeier reagent. The resulting iminium salt intermediate is stable until it is hydrolyzed during aqueous workup to yield the final aldehyde product.[1]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reliability and high yield. Every step is included to ensure reproducibility.
Experimental Workflow Overview
Caption: Step-by-step experimental workflow diagram.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| Methyl 4-bromothiophene-2-carboxylate | C₆H₅BrO₂S | 221.07 | 10.0 | 2.21 g | 1.0 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 12.0 | 1.1 mL | 1.2 |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 30.0 | 20 mL (solvent) | 3.0 (reagent) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | - |
| Saturated NaHCO₃ solution | - | - | - | ~100 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~150 mL | - |
| Brine | - | - | - | ~50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | - |
Step-by-Step Methodology
-
Vilsmeier Reagent Preparation: To a dry 100 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-Dimethylformamide (20 mL). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.1 mL, 12.0 mmol) dropwise to the stirred DMF over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[1]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.
-
Reaction: Dissolve Methyl 4-bromothiophene-2-carboxylate (2.21 g, 10.0 mmol) in dichloromethane (10 mL) and add it dropwise to the Vilsmeier reagent mixture at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography). For less reactive substrates, gentle heating to 40-50 °C may be required.
-
Workup and Quenching: After the reaction is complete, carefully pour the mixture into a beaker containing 150 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[6]
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.[4] The product is a solid with a melting point of 95-97 °C.
Safety and Handling Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
N,N-Dimethylformamide (DMF): A potential irritant and teratogen. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A volatile solvent and suspected carcinogen. Use with adequate ventilation.
Conclusion
The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack formylation of its direct precursor, Methyl 4-bromothiophene-2-carboxylate. This starting material is readily accessible either commercially or via a straightforward esterification. The detailed protocol provided herein offers a robust and reliable pathway for researchers, scientists, and drug development professionals to access this versatile and high-value chemical building block, enabling further exploration in the synthesis of novel therapeutic agents and functional materials.
References
A Technical Guide to Methyl 4-bromo-5-formylthiophene-2-carboxylate: Synthesis, Reactivity, and Application in Kinase Inhibitor Scaffolds
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
Methyl 4-bromo-5-formylthiophene-2-carboxylate is a polysubstituted thiophene derivative that has emerged as a valuable and versatile intermediate in medicinal chemistry. Its strategic placement of three distinct functional groups—a methyl ester, a bromine atom, and a formyl (aldehyde) group—on the thiophene core makes it an ideal scaffold for the construction of complex molecular architectures. The thiophene ring itself is a well-established "privileged scaffold" in drug discovery, known for its ability to mimic phenyl rings while offering unique electronic properties and metabolic profiles. This guide provides a comprehensive overview of the nomenclature, synthesis, properties, and reactivity of this key building block, with a specific focus on its application in the development of potent kinase inhibitors.
Nomenclature and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The compound is systematically named according to IUPAC nomenclature, ensuring universal recognition.
-
IUPAC Name: this compound
-
CAS Number: 648412-59-3
-
Molecular Formula: C₇H₅BrO₃S
-
Molecular Weight: 249.08 g/mol
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | This compound | Internal |
| CAS Number | 648412-59-3 | [1] |
| Molecular Formula | C₇H₅BrO₃S | Internal |
| Molecular Weight | 249.08 | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 95-97 °C | [2] |
Synthesis and Mechanistic Insights
The most efficient and widely adopted method for the synthesis of this compound is the Vilsmeier-Haack formylation of its precursor, methyl 4-bromothiophene-2-carboxylate. This reaction is a classic and powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent. This species is the active formylating agent.
-
Electrophilic Aromatic Substitution: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The substitution occurs preferentially at the C5 position, which is activated by the sulfur atom and sterically accessible. The ester at C2 and the bromine at C4 are deactivating groups, directing the substitution to the only available C-H bond at the C5 position.
-
Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup. The addition of water hydrolyzes the iminium salt to yield the final aldehyde product.
This choice of reaction is experientially sound because it is a high-yielding, regioselective, and scalable method for the formylation of thiophenes that might be sensitive to harsher conditions.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of this compound, as detailed in patent literature describing the synthesis of kinase inhibitors.[3]
Starting Material: Methyl 4-bromothiophene-2-carboxylate Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
-
Reagent Preparation: To a solution of N,N-dimethylformamide (1.5 equivalents) in 1,2-dichloroethane, phosphorus oxychloride (1.5 equivalents) is added dropwise at 0 °C. The mixture is stirred for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Starting Material: A solution of methyl 4-bromothiophene-2-carboxylate (1.0 equivalent) in 1,2-dichloroethane is added to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 2 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured carefully into a stirred mixture of ice and water.
-
Neutralization and Extraction: The aqueous mixture is neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound as a solid.
Caption: Synthetic workflow for this compound.
Characterization and Validation
Validation of the final product's structure and purity is critical. The following data, consistent with that reported in the literature, confirms the identity of this compound.[3]
-
¹H NMR (400 MHz, CDCl₃): δ 10.11 (s, 1H, -CHO), 8.11 (s, 1H, thiophene-H), 3.94 (s, 3H, -OCH₃).
-
Expert Interpretation: The singlet at 10.11 ppm is characteristic of an aldehyde proton. The singlet at 8.11 ppm corresponds to the lone proton on the thiophene ring at the C3 position. The singlet at 3.94 ppm confirms the presence of the methyl ester group.
-
-
Mass Spectrometry (MS): m/z 250 [M+H]⁺.
-
Expert Interpretation: The observed mass-to-charge ratio corresponds to the protonated molecule, confirming the molecular weight of the product.
-
Chemical Reactivity and Application in Drug Discovery
The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups. This allows for selective, stepwise modifications, making it a powerful intermediate for building complex molecules.
-
Formyl Group (-CHO): The aldehyde is a versatile handle for reactions such as reductive amination, Wittig reactions, and condensations to form new carbon-carbon and carbon-nitrogen bonds.
-
Bromo Group (-Br): The bromine atom is ideally suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, enabling the introduction of various aryl, heteroaryl, or alkyl groups.
-
Methyl Ester (-COOCH₃): The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification.
Case Study: Synthesis of Thieno[3,2-d]pyrimidine Checkpoint Kinase 1 (Chk1) Inhibitors
A significant application of this compound is as a key intermediate in the synthesis of thieno[3,2-d]pyrimidine-6-carboxamides, a class of potent and selective inhibitors of Checkpoint Kinase 1 (Chk1).[3] Chk1 is a critical signal-transducing kinase involved in DNA damage response, and its inhibition is a promising strategy in cancer therapy.
The synthesis of the thieno[3,2-d]pyrimidine core is achieved through a condensation reaction between this compound and an appropriate amino-substituted heterocycle, followed by cyclization.
Experimental Protocol: Synthesis of a Thienopyrimidine Intermediate
The following protocol illustrates the conversion of the title compound into a key bicyclic intermediate.[3]
Starting Materials: this compound, 3-amino-1H-pyrazole-4-carbonitrile Reagents: p-Toluenesulfonic acid (p-TsOH) Solvent: Toluene
Step-by-Step Procedure:
-
Reaction Setup: A mixture of this compound (1.0 equivalent), 3-amino-1H-pyrazole-4-carbonitrile (1.0 equivalent), and p-toluenesulfonic acid (0.1 equivalents) in toluene is prepared in a flask equipped with a Dean-Stark apparatus.
-
Condensation and Cyclization: The mixture is heated to reflux for 16 hours. The Dean-Stark trap is used to azeotropically remove the water formed during the initial imine formation and subsequent cyclization, driving the reaction to completion.
-
Workup and Isolation: The reaction mixture is cooled to room temperature, resulting in the precipitation of the product. The solid is collected by filtration, washed with toluene, and dried under vacuum to yield the 6-bromo-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile intermediate.
This intermediate serves as the core scaffold, where the bromine atom at the 6-position can be further functionalized via Suzuki coupling to introduce diverse side chains, leading to the discovery of potent Chk1 inhibitors like GSK2256294.[3][4]
Caption: Application in the synthesis of thieno[3,2-d]pyrimidine kinase inhibitors.
Conclusion
This compound is a high-value synthetic intermediate whose utility is firmly established in the field of drug discovery. Its straightforward, regioselective synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse and complex molecules. The successful application of this building block in the synthesis of advanced Chk1 kinase inhibitors underscores its importance for researchers and scientists in pharmaceutical development. As the demand for novel heterocyclic scaffolds continues, the strategic value of well-designed intermediates like this compound will undoubtedly increase.
References
Methodological & Application
The Strategic Utility of Methyl 4-bromo-5-formylthiophene-2-carboxylate in the Synthesis of Pharmaceutical Scaffolds
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged pharmacophore," a structural motif consistently found in a multitude of approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, Methyl 4-bromo-5-formylthiophene-2-carboxylate emerges as a highly versatile and strategically functionalized starting material for the synthesis of complex pharmaceutical intermediates. This trifunctionalized scaffold, possessing an ester, an aldehyde, and a bromine atom, offers orthogonal reactivity, allowing for a stepwise and controlled elaboration into diverse and potent bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[3][4]
This technical guide delves into the practical applications of this compound in pharmaceutical synthesis. We will explore its use in constructing key heterocyclic systems, providing detailed, field-proven protocols and explaining the chemical principles that underpin these transformations.
Physicochemical Properties and Handling
A thorough understanding of the starting material is paramount for successful and safe synthesis.
| Property | Value | Reference |
| CAS Number | 648412-59-3 | [5] |
| Molecular Formula | C₇H₅BrO₃S | [5] |
| Molecular Weight | 249.08 g/mol | [5] |
| Appearance | Off-white to yellow crystalline powder | - |
| Melting Point | 95-97 °C | - |
Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Application I: Synthesis of Thieno[3,2-b]pyridine Scaffolds as Kinase Inhibitors
The thieno[3,2-b]pyridine core is a prominent scaffold in the development of kinase inhibitors, which are a major class of anti-cancer drugs.[3][6] The strategic placement of functional groups on this fused heterocyclic system allows for precise interactions with the ATP-binding site of various kinases. This compound is an ideal precursor for constructing this scaffold via a Friedländer-type annulation, a classic method for quinoline and related heterocyclic synthesis.
Scientific Rationale and Workflow
The aldehyde group of this compound can react with an active methylene compound, such as a ketone with an α-methylene group, in the presence of a base. This condensation is followed by an intramolecular cyclization and dehydration to form the fused pyridine ring. The bromine atom and the methyl ester remain intact, providing handles for further diversification, for instance, through Suzuki coupling to introduce aryl moieties that can occupy other pockets of the kinase active site.[3][6]
Detailed Experimental Protocol: Friedländer Annulation
This protocol describes the synthesis of a model Ethyl 7-bromo-5-hydroxy-6-methylthieno[3,2-b]pyridine-2-carboxylate, a key intermediate for further functionalization.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add ethyl acetoacetate (1.2 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired thieno[3,2-b]pyridine derivative.
Expected Outcome:
This reaction typically proceeds in good yield (60-80%) to provide the cyclized product. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application II: Gewald Synthesis of 2-Aminothiophenes as Precursors for Thieno[2,3-d]pyrimidines
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[7][8] These compounds are crucial intermediates for the synthesis of various fused heterocyclic systems, including thieno[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities, including as PI3K inhibitors for cancer therapy.[4][9]
Scientific Rationale and Workflow
In this application, the aldehyde functionality of this compound serves as the carbonyl component in the Gewald reaction. It reacts with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to yield a highly substituted 2-aminothiophene. This product can then be further cyclized, for instance with formamide, to generate the thieno[2,3-d]pyrimidine core.
Detailed Experimental Protocol: Gewald Reaction
This protocol outlines the synthesis of a key 2-aminothiophene intermediate.
Materials:
-
This compound
-
Malononitrile
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq), malononitrile (1.1 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Cool the mixture in an ice-water bath and add morpholine (2.0 eq) dropwise with stirring.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours, then gently heat the mixture to 50-60 °C for 2-4 hours, monitoring by TLC.
-
A precipitate should form upon cooling the reaction mixture to room temperature.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-aminothiophene derivative.
Expected Outcome:
The Gewald reaction is often high-yielding (70-90%). The product can be further purified by recrystallization if necessary. Characterization by IR spectroscopy should show the characteristic N-H and C≡N stretching frequencies. ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure.
Conclusion
This compound is a powerful and versatile building block in pharmaceutical synthesis. Its trifunctional nature allows for the efficient construction of complex and medicinally relevant heterocyclic scaffolds such as thieno[b]pyridines and 2-aminothiophenes. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this valuable intermediate in the quest for novel therapeutics. The orthogonal reactivity of the ester, aldehyde, and bromo groups opens up a vast chemical space for the generation of diverse compound libraries for high-throughput screening and lead optimization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [cymitquimica.com]
- 6. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 4-bromo-5-formylthiophene-2-carboxylate in Material Science
A Versatile Thiophene Building Block for Advanced Functional Materials
Introduction: The Potential of a Multifunctional Thiophene Derivative
Methyl 4-bromo-5-formylthiophene-2-carboxylate is a strategically substituted thiophene monomer that holds significant promise as a versatile building block for the synthesis of novel organic functional materials. The convergence of three distinct and reactive functional groups—a bromo moiety, a formyl group, and a methyl carboxylate—on a single thiophene ring provides chemists with a powerful platform for designing and constructing complex macromolecular architectures. The inherent electronic properties of the thiophene core, coupled with the synthetic handles offered by its substituents, make this compound a compelling candidate for applications in organic electronics, including conductive polymers, organic thin-film transistors (OTFTs), and organic photovoltaics (OPVs).
The bromine atom at the 4-position serves as an excellent leaving group for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the extension of the π-conjugated system. The formyl group at the 5-position is a versatile functional group that can participate in a wide range of chemical transformations, including Knoevenagel condensation, Wittig reactions, and reductive amination, allowing for the introduction of diverse molecular fragments. Finally, the methyl carboxylate at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can be used for further functionalization, for instance, in the formation of amide or ester linkages, or it can act as an anchoring group in dye-sensitized solar cells (DSSCs).
This document provides a comprehensive overview of the potential applications of this compound in material science, complete with detailed synthetic protocols for the preparation of key intermediates and target materials.
I. Application in Conductive Polymers
The development of soluble and processable conductive polymers is a cornerstone of modern organic electronics. Thiophene-based polymers are among the most studied classes of conductive polymers due to their excellent charge transport properties and environmental stability. This compound can be envisioned as a key monomer for the synthesis of novel conductive polymers with tailored properties.
A. Rationale for Use in Conductive Polymers
The bromine atom on the thiophene ring is the primary reactive site for polymerization. Through metal-catalyzed cross-coupling reactions, this monomer can be polymerized to form polythiophenes. The formyl and carboxylate groups can be either pre-functionalized before polymerization or post-functionalized on the resulting polymer, offering a high degree of control over the final material's properties. For instance, the formyl group can be converted into a vinylene linkage via a Wittig reaction, which can extend the conjugation length of the polymer backbone and red-shift its absorption spectrum. The carboxylate group can be used to attach solubilizing side chains, improving the processability of the polymer.
B. Synthetic Workflow for Polymer Synthesis
Caption: Synthetic workflow for conductive polymers.
C. Protocol: Synthesis of a Functionalized Polythiophene via Suzuki Coupling
This protocol outlines a general procedure for the polymerization of a derivative of this compound.
1. Materials:
-
Functionalized thiophene monomer (derived from this compound)
-
Thiophene-2,5-diboronic acid bis(pinacol) ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Acetone
-
Hexane
2. Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the functionalized thiophene monomer (1.0 eq) and thiophene-2,5-diboronic acid bis(pinacol) ester (1.0 eq) in a mixture of toluene and DMF (4:1 v/v).
-
Add Pd₂(dba)₃ (0.02 eq) and P(o-tol)₃ (0.08 eq) to the reaction mixture.
-
Add an aqueous solution of K₂CO₃ (2 M, 4.0 eq) to the flask.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90 °C and stir for 48 hours under argon.
-
Cool the mixture to room temperature and pour it into a beaker containing methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer sequentially with water, methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Dry the polymer under vacuum at 40 °C for 24 hours.
3. Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
UV-Vis Spectroscopy: To investigate the optical properties and determine the bandgap.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
II. Application in Organic Thin-Film Transistors (OTFTs)
OTFTs are key components of flexible and printed electronics. The performance of an OTFT is highly dependent on the molecular structure and packing of the organic semiconductor. Thiophene-based small molecules and polymers have shown great promise as active materials in OTFTs.
A. Rationale for Use in OTFTs
This compound can serve as a precursor for the synthesis of novel organic semiconductors for OTFTs. By extending the π-conjugation through cross-coupling reactions at the bromo position and introducing appropriate functional groups via the formyl and carboxylate moieties, it is possible to tune the frontier molecular orbital energy levels and solid-state packing of the resulting molecules. For example, the introduction of electron-withdrawing groups can lower the LUMO level, facilitating electron transport (n-type behavior), while the attachment of bulky side chains can influence the intermolecular interactions and charge carrier mobility.
B. Device Fabrication Workflow
Caption: OTFT fabrication workflow.
C. Protocol: Fabrication and Characterization of a Solution-Processed OTFT
This protocol describes the fabrication of a top-contact, bottom-gate OTFT using a solution-processable organic semiconductor derived from this compound.
1. Materials:
-
Synthesized organic semiconductor
-
Chlorobenzene (anhydrous)
-
Highly doped p-type silicon wafer with a 300 nm thermally grown SiO₂ layer
-
Hexamethyldisilazane (HMDS)
-
Gold (Au) for thermal evaporation
2. Procedure:
-
Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen.
-
Treat the substrate with an oxygen plasma for 5 minutes to remove any organic residues.
-
Apply a self-assembled monolayer of HMDS by spin-coating to passivate the SiO₂ surface.
-
Dissolve the organic semiconductor in chlorobenzene to a concentration of 5 mg/mL.
-
Spin-coat the semiconductor solution onto the HMDS-treated substrate at 3000 rpm for 60 seconds.
-
Anneal the film at 100 °C for 30 minutes in a nitrogen-filled glovebox.
-
Thermally evaporate gold source and drain electrodes through a shadow mask onto the semiconductor layer. The channel length and width are defined by the shadow mask.
3. Characterization:
-
Atomic Force Microscopy (AFM): To study the morphology of the semiconductor thin film.
-
X-ray Diffraction (XRD): To investigate the molecular packing and crystallinity.
-
Electrical Characterization: Measure the output and transfer characteristics of the OTFT using a semiconductor parameter analyzer in a probe station under ambient or inert conditions. From these measurements, calculate the charge carrier mobility, on/off ratio, and threshold voltage.
III. Concluding Remarks
This compound represents a highly promising, yet underexplored, building block for the creation of advanced functional materials. The strategic placement of its reactive functional groups provides a versatile platform for synthetic chemists to design and synthesize novel conductive polymers and organic semiconductors with tailored optoelectronic and physical properties. The protocols outlined in this document provide a starting point for researchers to explore the potential of this compound in the exciting field of organic electronics. Further research into the derivatization and polymerization of this monomer is expected to yield a new generation of high-performance materials for a wide range of applications.
Application Notes and Protocols: Synthetic Transformations of the Formyl Group on Methyl 4-bromo-5-formylthiophene-2-carboxylate
Introduction
Methyl 4-bromo-5-formylthiophene-2-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its synthetic utility stems from the orthogonal reactivity of its three key functional groups: a methyl ester, a bromo substituent, and a formyl group. The bromine atom serves as a versatile handle for cross-coupling reactions, while the ester can be hydrolyzed or converted to an amide.[1] This guide focuses specifically on the rich chemistry of the formyl (aldehyde) group, a crucial electrophilic site that acts as a gateway for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.
The electron-withdrawing nature of the adjacent ester and the thiophene ring influences the reactivity of the formyl group, making it an excellent substrate for various transformations.[3] Understanding and controlling these reactions is paramount for researchers aiming to elaborate the molecule into more complex structures, such as novel drug candidates or functional organic materials.[4] This document provides an in-depth exploration of key synthetic pathways originating from the formyl moiety, complete with mechanistic insights and detailed, field-proven laboratory protocols.
Reductive Amination: Synthesis of Thienylamines
Reductive amination is a cornerstone of amine synthesis, offering a direct and efficient method to convert aldehydes into primary, secondary, or tertiary amines.[5] The reaction proceeds via the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild hydride reagent.[6] The choice of reducing agent is critical; it must be selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently employed for this purpose due to their mild reactivity and tolerance of acidic conditions which favor iminium ion formation.[7][8]
Mechanistic Pathway
The reaction is typically initiated by the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the formyl group, forming a hemiaminal intermediate. This is followed by dehydration to yield a protonated imine (iminium ion). The hydride reagent then selectively reduces the iminium ion to furnish the final amine product.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. gate2026.iitg.ac.in [gate2026.iitg.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling Reactions with Methyl 4-bromo-5-formylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Thiophene Building Block
Methyl 4-bromo-5-formylthiophene-2-carboxylate is a highly functionalized and synthetically valuable building block in medicinal chemistry and materials science. The thiophene core is a privileged scaffold found in numerous pharmaceuticals, and the strategic placement of bromo, formyl, and carboxylate functionalities on this molecule opens a gateway to a diverse array of complex molecular architectures. The bromine atom at the 4-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The electron-withdrawing nature of the adjacent formyl and carboxylate groups significantly influences the reactivity of the C-Br bond, making it an interesting substrate for C-C bond formation.
This comprehensive guide provides detailed application notes and robust protocols for performing Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions with this compound. The protocols are designed to be a starting point for optimization, and the accompanying scientific discussion aims to provide the rationale behind the choice of catalysts, ligands, bases, and reaction conditions.
The Strategic Importance of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions provide a powerful and efficient means of forming carbon-carbon bonds with high chemo- and regioselectivity under relatively mild conditions. For a polysubstituted thiophene like this compound, these methods are indispensable for elaborating the core structure to generate libraries of compounds for drug discovery and for the synthesis of advanced materials.
Diagram: General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Heteroaryl Bonds
The Suzuki-Miyaura reaction is a highly versatile and widely used method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide. The reaction is valued for its mild conditions, tolerance of a broad range of functional groups, and the use of generally non-toxic and stable boron reagents.
Scientific Insights for Coupling with this compound
The presence of the electron-withdrawing formyl and carboxylate groups on the thiophene ring is expected to facilitate the oxidative addition of the C-Br bond to the Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle. However, the steric bulk of the adjacent formyl group may necessitate the use of bulky phosphine ligands to promote reductive elimination. The choice of base is also critical, as it plays a role in the transmetalation step and can influence the stability of the boronic acid.
Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 to 5:1 v/v), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-formylthiophene-2-carboxylate derivative.
Data Presentation: Expected Outcomes for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield Range (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 70-85 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 85 | 65-80 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 70-88 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The resulting arylalkynes are valuable intermediates in the synthesis of pharmaceuticals and conjugated materials.
Scientific Insights for Coupling with this compound
The Sonogashira coupling is generally tolerant of a wide range of functional groups, including aldehydes and esters. The reactivity order of the halide is typically I > Br > Cl. For the bromo-substituted thiophene, the reaction may require slightly more forcing conditions compared to an iodo-analogue. The choice of the palladium catalyst, copper source, and amine base can significantly impact the reaction efficiency and yield.
Protocol 2: Sonogashira Coupling with Terminal Alkynes
This protocol outlines a general procedure for the Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-4 mol%)
-
Copper(I) iodide (CuI) (3-6 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (3 mol%), and copper(I) iodide (5 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF).
-
Add the amine base (e.g., triethylamine, 2.5 equiv) and the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated amine salt and catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-5-formylthiophene-2-carboxylate.
Diagram: Sonogashira Coupling Workflow
Caption: Step-by-step workflow for the Sonogashira coupling protocol.
Heck Reaction: Vinylation of the Thiophene Core
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a powerful tool for the formation of C-C bonds and the introduction of vinyl groups.
Scientific Insights for Coupling with this compound
The electron-deficient nature of the thiophene substrate should favor the Heck reaction. The choice of the palladium precursor, ligand, base, and solvent is crucial for achieving high yields and selectivity. For electron-deficient aryl bromides, phosphine-free catalyst systems or the use of specific ligands may be beneficial. The regioselectivity of the alkene insertion can also be a consideration, although with terminal alkenes, the reaction is generally regioselective.
Protocol 3: Heck Reaction with Alkenes
This protocol provides a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5-2.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Triphenylphosphine (PPh₃) or a suitable ligand (4-10 mol%)
-
A base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.5 equiv)
-
Anhydrous and degassed solvent (e.g., DMF, acetonitrile, or toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), palladium(II) acetate (3 mol%), and triphenylphosphine (6 mol%).
-
Add the anhydrous, degassed solvent (e.g., DMF).
-
Add the base (e.g., triethylamine, 2.0 equiv) and the alkene (1.5 equiv) via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-vinyl-5-formylthiophene-2-carboxylate derivative.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Consider using more robust ligands like N-heterocyclic carbenes (NHCs). |
| Poor choice of base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene, dioxane, DMF, with or without water). | |
| Reaction temperature too low | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Side Reactions (e.g., Homocoupling) | Inappropriate ligand or catalyst loading | Optimize the ligand-to-palladium ratio. Lowering the catalyst concentration can sometimes suppress side reactions. |
| Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. | |
| Poor Yields | Decomposition of starting material or product | Run the reaction at a lower temperature for a longer duration. |
| Difficulty in purification | Optimize the chromatographic separation conditions. |
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions described in this guide—Suzuki-Miyaura, Sonogashira, and Heck—provide reliable and efficient methods for the derivatization of this thiophene core. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can unlock the full synthetic potential of this compound, paving the way for the discovery of new pharmaceuticals and advanced materials.
Application Note: Methyl 4-bromo-5-formylthiophene-2-carboxylate as a Versatile Precursor for Heterocyclic Synthesis
Introduction: The Strategic Value of a Polysubstituted Thiophene Core
Thiophene-containing heterocycles are privileged scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties. The strategic functionalization of the thiophene ring provides a powerful platform for the development of novel molecular entities. Methyl 4-bromo-5-formylthiophene-2-carboxylate is a prime example of such a versatile building block. Its structure incorporates three distinct and orthogonally reactive functional groups:
-
An aldehyde (formyl) group at the C5 position, ideal for condensation and cyclization reactions.
-
A bromo group at the C4 position, a classical handle for transition-metal-catalyzed cross-coupling reactions.
-
A methyl ester group at the C2 position, which can be further modified (e.g., via hydrolysis or amidation) or can influence the reactivity of the thiophene ring.
This unique arrangement of functionalities allows for the sequential and regioselective synthesis of a wide array of fused heterocyclic systems, including thieno[3,2-b]pyridines and thieno[2,3-d]pyrimidines, which are core structures in many pharmacologically active agents.[1][2] This application note provides detailed protocols and mechanistic insights into the utilization of this key intermediate for the synthesis of complex heterocyclic compounds.
Synthesis of Thieno[3,2-b]pyridines via Friedländer-Type Annulation
The construction of the thieno[3,2-b]pyridine scaffold is of significant interest due to its presence in kinase inhibitors and other therapeutic agents.[3] A highly effective strategy involves a base-catalyzed condensation of the C5-aldehyde with an active methylene compound, followed by an intramolecular nucleophilic aromatic substitution (SNAr) or a related cyclization onto the C4-bromo position.
Mechanistic Rationale
The reaction proceeds via a two-step sequence. First, a Knoevenagel condensation occurs between the formyl group of the starting thiophene and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), catalyzed by a base like piperidine or triethylamine.[4] This forms a vinylidene intermediate. The subsequent step is an intramolecular cyclization where the nucleophilic center of the newly formed sidechain attacks the carbon bearing the bromine atom, displacing the bromide and forming the fused pyridine ring. The choice of base and solvent is critical; a non-nucleophilic base is preferred for the initial condensation, while conditions that favor the subsequent cyclization (e.g., heating) are necessary for the ring-closing step.
Caption: Workflow for Thieno[3,2-b]pyridine Synthesis.
Detailed Experimental Protocol: Synthesis of Methyl 7-amino-6-cyanothieno[3,2-b]pyridine-2-carboxylate
This protocol details the synthesis of a highly functionalized thieno[3,2-b]pyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield the title compound as a solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new amino group signal are key indicators of a successful reaction.
Representative Data
The following table summarizes expected outcomes for the condensation with various active methylene compounds.
| Active Methylene Compound | Base | Solvent | Time (h) | Yield (%) | Product Core |
| Malononitrile | Piperidine | Ethanol | 4-6 | 85-95 | 7-Amino-6-cyano-thieno[3,2-b]pyridine |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 6-8 | 80-90 | 7-Amino-6-ethoxycarbonyl-thieno[3,2-b]pyridine |
| Cyanoacetamide | K₂CO₃ | DMF | 5-7 | 75-85 | 7-Amino-6-carbamoyl-thieno[3,2-b]pyridine |
Synthesis of Thieno[2,3-d]pyrimidines
Fused pyrimidines are another class of heterocycles with immense therapeutic importance.[2][5] The starting thiophene can be converted into a 2-aminothiophene derivative, which is a classic precursor for building a fused pyrimidine ring, often by reaction with formamide or other one-carbon synthons. This approach is an extension of the principles seen in the Gewald reaction.[6][7][8]
General Strategy and Workflow
While the starting material is not a direct precursor, a simple two-step transformation can prepare it for pyrimidine synthesis. First, a Gewald-type reaction using the aldehyde functionality can install an amino group at an adjacent position. However, a more direct (though multi-step) route involves converting the aldehyde to an oxime, followed by reduction to an aminomethyl group, and subsequent cyclization. A more common and analogous approach starts from 2-aminothiophene-3-carboxylates. For the purpose of this guide, we will adapt a well-established protocol for the cyclization of a 2-aminothiophene carboxylate with formamide, assuming the user can synthesize the requisite amino-analogue from the starting material.[1]
Caption: General workflow for Thienopyrimidine Synthesis.
Detailed Protocol: Cyclization of 2-Aminothiophene with Formamide
This protocol describes the final cyclization step to form the thienopyrimidinone core.
Materials:
-
Methyl 5-substituted-4-amino-thiophene-2-carboxylate (1.0 eq)
-
Formamide (large excess, serves as reagent and solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Place the 2-aminothiophene starting material (1.0 eq) in a round-bottom flask.
-
Add a large excess of formamide (e.g., 15-20 mL per gram of starting material).
-
Heat the mixture to reflux (approx. 195-210 °C) for 1.5 to 3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature overnight. A solid precipitate should form.
-
Collect the solid by vacuum filtration.
-
Wash the product thoroughly with water to remove residual formamide, followed by a small amount of cold ethanol.
-
Dry the product under vacuum. The resulting thieno[2,3-d]pyrimidin-4(3H)-one is often pure enough for subsequent steps without further purification.[1]
Derivatization via Suzuki Cross-Coupling
The C4-bromo substituent is a powerful handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[9][10] This allows for the synthesis of a library of compounds where various aryl or heteroaryl groups are appended to the thiophene core, which is a common strategy in drug discovery to explore the structure-activity relationship (SAR).
Principle and Mechanistic Considerations
The Suzuki reaction couples an organohalide (the bromo-thiophene) with an organoboron compound (e.g., a phenylboronic acid) using a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[11][12] The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄, Na₂CO₃), and solvent (e.g., 1,4-dioxane, toluene) is crucial for achieving high yields.
Caption: Suzuki Cross-Coupling Reaction Scheme.
Detailed Protocol: Suzuki Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Argon or Nitrogen source
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC. The reaction is typically complete in 8-16 hours.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired 4-aryl-thiophene product.
Scope of the Suzuki Coupling
This protocol is adaptable to a wide range of boronic acids, allowing for the synthesis of diverse derivatives.
| Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Yield (%) |
| Phenylboronic acid | 5 | K₃PO₄ | 1,4-Dioxane | 80-90 |
| 4-Methoxyphenylboronic acid | 5 | K₃PO₄ | 1,4-Dioxane | 85-95 |
| 3-Pyridylboronic acid | 5 | K₂CO₃ | Toluene/H₂O | 70-80 |
| 4-(Trifluoromethyl)phenylboronic acid | 5 | Cs₂CO₃ | DME | 75-85 |
Conclusion
This compound is a remarkably versatile and powerful building block for the synthesis of complex heterocyclic compounds. The strategic placement of its three key functional groups enables chemists to perform a variety of high-yield transformations, including annulations to form fused pyridines and derivatizations via modern cross-coupling chemistry. The protocols and strategies outlined in this application note serve as a robust guide for researchers in drug discovery and materials science to leverage this intermediate for the creation of novel and diverse molecular libraries.
References
- 1. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 4-bromo-5-formylthiophene-2-carboxylate as a Versatile Building Block for Organic Electronics
Introduction: The Strategic Importance of Functionalized Thiophenes in Organic Electronics
The field of organic electronics, which leverages the unique properties of carbon-based materials, has seen remarkable advancements in recent years. Devices such as organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) offer the potential for low-cost, flexible, and large-area electronics.[1] At the heart of these technologies lies the design and synthesis of novel organic semiconducting materials with tailored electronic and physical properties. Thiophene-based derivatives have emerged as a cornerstone in the development of these materials due to their excellent charge transport characteristics, environmental stability, and synthetic versatility.
Methyl 4-bromo-5-formylthiophene-2-carboxylate is a highly functionalized thiophene monomer that serves as a strategic building block for the synthesis of advanced organic electronic materials. Its unique trifunctional nature, featuring a polymerizable bromo group, an electron-withdrawing formyl group, and a tuning methyl ester group, allows for the precise engineering of donor-acceptor (D-A) copolymers. The strategic placement of these functionalities enables chemists to fine-tune the frontier molecular orbital energy levels (HOMO and LUMO), bandgap, and solid-state packing of the resulting polymers, which are critical parameters governing the performance of organic electronic devices.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of high-performance organic electronic materials. We will delve into its synthesis, physicochemical properties, and detailed protocols for its polymerization and integration into organic solar cells.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a monomer is paramount for its successful application in materials synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 648412-59-3 | [4][5][6] |
| Molecular Formula | C₇H₅BrO₃S | [4] |
| Molecular Weight | 249.08 g/mol | [4][5] |
| Appearance | Expected to be a solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., chloroform, THF, toluene) | Inferred from synthetic protocols of similar compounds |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.9 (s, 3H, -OCH₃), 7.8 (s, 1H, thiophene-H), 9.9 (s, 1H, -CHO) | Predicted based on structure and data for similar compounds |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 52.8 (-OCH₃), 115.2 (C-Br), 135.1 (C-CO₂Me), 138.9 (C-H), 145.3 (C-CHO), 161.7 (C=O, ester), 182.5 (C=O, aldehyde) | Predicted based on structure and data for similar compounds |
Synthesis of this compound: A Proposed Synthetic Route
Causality Behind the Synthetic Strategy
The synthetic approach is designed to regioselectively introduce the bromo and formyl groups onto the thiophene ring. The ester group at the 2-position is an electron-withdrawing group and a meta-director. However, in the case of thiophene, the directing effects can be complex. A common strategy for achieving the desired substitution pattern is through directed ortho-metalation, followed by quenching with an electrophile.
dot
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl 4-bromothiophene-2-carboxylate
This step involves the selective bromination of methyl thiophene-2-carboxylate at the 4-position.
-
Reaction Setup: To a solution of methyl thiophene-2-carboxylate (1 equiv.) in acetic acid, add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Methyl 4-bromothiophene-2-carboxylate.
Step 2: Synthesis of this compound
This step utilizes directed ortho-metalation followed by formylation.
-
Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.1 equiv.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add n-butyllithium (1.05 equiv.) dropwise and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Lithiation: To the freshly prepared LDA solution, add a solution of Methyl 4-bromothiophene-2-carboxylate (1 equiv.) in anhydrous THF dropwise at -78 °C. Stir the mixture for 1-2 hours at this temperature.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv.) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the final product, this compound.
Application in the Synthesis of Donor-Acceptor Copolymers for Organic Solar Cells
This compound is an ideal building block for creating donor-acceptor (D-A) copolymers, which are the cornerstone of modern bulk-heterojunction (BHJ) organic solar cells.[7][8] The bromo-functionality allows for polymerization via cross-coupling reactions, while the formyl and ester groups can be further modified or directly incorporated to tune the electronic properties of the resulting polymer.
Polymerization via Stille and Suzuki Cross-Coupling Reactions
Stille and Suzuki cross-coupling reactions are powerful and widely used methods for the synthesis of conjugated polymers.[9] In this context, the bromo-substituent on the thiophene ring of our building block serves as the electrophilic site for the coupling reaction.
dot
Caption: General polymerization schemes using Stille and Suzuki cross-coupling.
Protocol for Stille Cross-Coupling Polymerization
-
Monomer Preparation: Ensure that this compound and the desired distannyl co-monomer (e.g., a distannyl derivative of benzodithiophene or another electron-rich unit) are of high purity.
-
Reaction Setup: In a glovebox, charge a flame-dried Schlenk flask with this compound (1 equiv.), the distannyl co-monomer (1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Solvent and Reaction Conditions: Add anhydrous, degassed toluene to the flask. Heat the reaction mixture to 90-110 °C and stir under an inert atmosphere for 24-72 hours.
-
Polymer Precipitation and Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction.
-
Final Product: Dry the purified polymer under vacuum to obtain the final donor-acceptor copolymer.
Protocol for Suzuki Cross-Coupling Polymerization
-
Monomer Preparation: Use highly pure this compound and a diboronic acid or diboronic ester co-monomer.
-
Reaction Setup: In a glovebox, combine the bromo-thiophene monomer (1 equiv.), the diboronic co-monomer (1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., K₂CO₃, CsF, or tetraethylammonium hydroxide) in a Schlenk flask.
-
Solvent System and Reaction Conditions: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). Heat the reaction to 90-100 °C and stir vigorously for 24-72 hours under an inert atmosphere.
-
Polymer Precipitation and Purification: Cool the reaction mixture and precipitate the polymer in methanol. Collect the solid by filtration and purify using Soxhlet extraction as described for the Stille polymerization.
-
Final Product: Dry the purified polymer under vacuum.
Fabrication and Characterization of Organic Solar Cells
The synthesized donor-acceptor copolymers can be used as the electron donor material in the active layer of a bulk-heterojunction organic solar cell, typically blended with a fullerene derivative (e.g., PC₆₁BM or PC₇₁BM) or a non-fullerene acceptor.
dot
Caption: A typical workflow for the fabrication of an organic solar cell.
Protocol for OSC Device Fabrication
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120-150 °C for 10-15 minutes in air.
-
Active Layer Deposition: Prepare a solution of the synthesized donor-acceptor copolymer and an electron acceptor (e.g., PC₇₁BM) in a suitable solvent like chloroform or chlorobenzene. Spin-coat this solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.
-
Active Layer Annealing: Thermally anneal the active layer at a temperature optimized for the specific polymer blend (typically 80-150 °C) to improve the morphology and device performance.
-
Cathode Deposition: Deposit a low work function metal cathode (e.g., Ca/Al or LiF/Al) by thermal evaporation under high vacuum (< 10⁻⁶ Torr).
-
Device Encapsulation: Encapsulate the device to protect it from atmospheric degradation.
Device Characterization
The performance of the fabricated organic solar cells should be evaluated under standard testing conditions (AM 1.5G illumination, 100 mW/cm²). Key performance parameters to be measured include:
-
Open-circuit voltage (Voc): The maximum voltage from the solar cell at zero current.
-
Short-circuit current density (Jsc): The maximum current density from the solar cell at zero voltage.
-
Fill factor (FF): A measure of the "squareness" of the J-V curve.
-
Power conversion efficiency (PCE): The overall efficiency of the solar cell, calculated as (Voc x Jsc x FF) / Pin, where Pin is the incident light power density.
Conclusion
This compound is a highly promising and versatile building block for the synthesis of advanced organic electronic materials. Its trifunctional nature provides synthetic chemists with multiple handles to precisely control the optoelectronic and physical properties of the resulting polymers. The protocols outlined in this application note for its proposed synthesis, polymerization, and device fabrication provide a solid foundation for researchers to explore the potential of this monomer in creating next-generation organic solar cells and other electronic devices. The continued development of such well-defined molecular building blocks is crucial for advancing the field of organic electronics towards commercial viability.
References
- 1. EP1754736A1 - Process for the polymerisation of thiophene or selenophene derivatives - Google Patents [patents.google.com]
- 2. High-Efficiency and Low-Energy-Loss Organic Solar Cells Enabled by Tuning the End Group Modification of the Terthiophene-Based Acceptor Molecules to Enhance Photovoltaic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. This compound | 648412-59-3 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound [cymitquimica.com]
- 7. Methyl 4-bromothiophene-2-carboxylate(62224-16-2) 1H NMR spectrum [chemicalbook.com]
- 8. Mechanistic Investigation of Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization of Thiophene-Pyridine Biaryl Monomers with the Aid of Model Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols for the Derivatization of Methyl 4-bromo-5-formylthiophene-2-carboxylate in Drug Discovery
Introduction: The Thiophene Scaffold as a Privileged Motif in Medicinal Chemistry
The thiophene ring is a cornerstone in the architecture of numerous pharmacologically active molecules.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in drug discovery. Thiophene-containing compounds have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The versatility of the thiophene core allows for facile derivatization, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.[6][7] This guide focuses on a highly functionalized thiophene building block, Methyl 4-bromo-5-formylthiophene-2-carboxylate , and provides detailed protocols for its derivatization to generate diverse molecular libraries for drug discovery programs, with a particular emphasis on the synthesis of potential kinase inhibitors and anticancer agents.[8][9]
Our subject molecule, this compound, presents a trifecta of reactive sites: a bromo group amenable to cross-coupling reactions, a formyl group ready for nucleophilic additions and reductive aminations, and a methyl ester that can be hydrolyzed and further functionalized. The strategic and chemoselective manipulation of these functional groups is key to unlocking the full potential of this versatile scaffold.
Strategic Derivatization Pathways
The derivatization of this compound can be strategically planned to explore different vectors of the molecule, allowing for a systematic investigation of structure-activity relationships (SAR).
Caption: Key derivatization strategies for this compound.
Part 1: Derivatization via Cross-Coupling Reactions at the 4-Bromo Position
The bromo substituent at the 4-position of the thiophene ring is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups.[10] The electron-withdrawing nature of the adjacent formyl and ester groups can influence the reactivity of the C-Br bond, generally making it more susceptible to oxidative addition to the palladium catalyst.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl/Heteroaryl Thiophenes
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[11] The reaction of this compound with various boronic acids or esters can generate a library of 4-aryl or 4-heteroaryl substituted thiophenes, which are common motifs in kinase inhibitors.[12][13]
Protocol: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Details:
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
-
Procedure: a. To a flame-dried Schlenk flask, add this compound, the boronic acid/ester, and the base. b. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. c. Add the palladium catalyst under a positive flow of inert gas. d. Add the degassed solvent system via syringe. e. Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. f. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). g. Upon completion, cool the reaction to room temperature. h. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.
-
Degassed Solvents: Dissolved oxygen in the solvents can also oxidize the palladium catalyst. Degassing the solvents (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) is essential.
-
Choice of Base and Solvent: The choice of base and solvent system is critical and often needs to be optimized for specific substrates. Aqueous bases like K₂CO₃ or Cs₂CO₃ are commonly used in combination with solvents like dioxane, DME, or toluene.
Sonogashira Coupling for the Synthesis of 4-Alkynyl Thiophenes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is valuable for introducing a rigid alkynyl linker, which can be a key structural element in various bioactive molecules or a precursor for further transformations.[16]
Protocol: Sonogashira Coupling
Experimental Details:
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.05 eq)
-
Base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Procedure: a. To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide. b. Evacuate and backfill the flask with an inert gas three times. c. Add the anhydrous solvent and the base via syringe. d. Add the terminal alkyne dropwise at room temperature. e. Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS. f. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. g. Concentrate the filtrate and purify the crude product by flash column chromatography.
Trustworthiness of the Protocol: The Sonogashira reaction is generally high-yielding and tolerant of many functional groups.[17] However, homocoupling of the terminal alkyne (Glaser coupling) can be a side reaction. Using a copper-free Sonogashira protocol can mitigate this issue in some cases.[15]
Part 2: Derivatization of the 5-Formyl Group
The aldehyde functionality at the 5-position is a versatile handle for introducing diversity through reductive amination, Wittig olefination, and other carbonyl chemistries.
Reductive Amination for the Synthesis of 5-Aminomethyl Thiophenes
Reductive amination is a powerful method for the formation of C-N bonds and is widely used in the synthesis of pharmaceuticals.[18] The reaction of the formyl group with a primary or secondary amine, followed by in situ reduction of the resulting imine/enamine, provides access to a wide range of aminomethyl-substituted thiophenes.
Protocol: Reductive Amination
Caption: General workflow for the reductive amination of the formyl group.
Experimental Details:
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., dichloroethane (DCE) or tetrahydrofuran (THF))
-
Acetic acid (catalytic amount, optional)
-
-
Procedure: a. To a round-bottom flask, add this compound and the amine in the anhydrous solvent. b. If the amine salt is used, add a base (e.g., triethylamine) to liberate the free amine. c. Add a catalytic amount of acetic acid (optional, to facilitate imine formation). d. Stir the mixture at room temperature for 30-60 minutes. e. Add the reducing agent portion-wise over 10-15 minutes. f. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. g. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. h. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). i. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. j. Purify the crude product by flash column chromatography.
Chemoselectivity Considerations: Sodium triacetoxyborohydride is a mild reducing agent that is generally selective for the reduction of imines in the presence of esters.[19] However, for sensitive substrates, it is advisable to monitor the reaction carefully to avoid over-reduction or other side reactions.
Wittig Reaction for the Synthesis of 5-Vinyl Thiophenes
The Wittig reaction is a classic and reliable method for the synthesis of alkenes from aldehydes or ketones.[20][21] This reaction allows for the introduction of a vinyl group at the 5-position, which can be a key pharmacophore or a handle for further functionalization, such as in Heck or metathesis reactions.
Protocol: Wittig Reaction
Experimental Details:
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Phosphonium ylide (prepared in situ or used as a stable reagent, 1.1-1.5 eq)
-
Base for ylide generation (if needed, e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
-
Procedure (for in situ ylide generation): a. To a flame-dried flask under an inert atmosphere, add the corresponding phosphonium salt in the anhydrous solvent. b. Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C). c. Add the base dropwise to generate the colored ylide. d. Stir for 30-60 minutes at that temperature. e. Add a solution of this compound in the same anhydrous solvent dropwise. f. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). g. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. h. Extract the product with an organic solvent. i. Wash the combined organic layers, dry, and concentrate. j. Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Stereoselectivity: The stereochemical outcome of the Wittig reaction (E/Z selectivity) depends on the nature of the ylide.[20] Stabilized ylides (containing an electron-withdrawing group) generally give the E-alkene, while non-stabilized ylides (alkyl substituents) tend to give the Z-alkene.
Part 3: Derivatization of the 2-Methyl Ester Group
The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Thiophene-2-carboxamides are a well-represented class of compounds in medicinal chemistry.[22]
Protocol: Hydrolysis and Amide Coupling
Experimental Details (Hydrolysis):
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Base (e.g., LiOH, NaOH, or KOH, 2.0-5.0 eq)
-
Solvent (e.g., THF/water or methanol/water mixture)
-
-
Procedure (Hydrolysis): a. Dissolve the starting ester in the solvent mixture. b. Add the aqueous solution of the base. c. Stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC). d. Acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) to precipitate the carboxylic acid. e. Collect the solid by filtration or extract with an organic solvent.
Experimental Details (Amide Coupling):
-
Reagents and Materials:
-
The resulting carboxylic acid (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, CH₂Cl₂)
-
-
Procedure (Amide Coupling): a. Dissolve the carboxylic acid in the anhydrous solvent. b. Add the amine, coupling agent, and base. c. Stir at room temperature until completion (monitor by TLC). d. Work up the reaction by washing with aqueous solutions. e. Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
| Derivatization Strategy | Key Reagents | Typical Yields | Key Considerations |
| Suzuki-Miyaura Coupling | Boronic acid/ester, Pd catalyst, base | 60-95% | Inert atmosphere, degassed solvents, choice of ligand. |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, CuI, base | 50-90% | Potential for alkyne homocoupling. |
| Reductive Amination | Amine, NaBH(OAc)₃ | 50-85% | Chemoselectivity of the reducing agent. |
| Wittig Reaction | Phosphonium ylide, base | 40-80% | Stereoselectivity (E/Z), removal of Ph₃PO. |
| Amide Coupling | Carboxylic acid, amine, coupling agent | 70-95% | Anhydrous conditions, choice of coupling agent. |
Conclusion and Future Perspectives
The derivatization of this compound offers a rich platform for the generation of diverse and novel chemical entities for drug discovery. The protocols outlined in this guide provide a solid foundation for the synthesis of libraries targeting various biological targets, particularly in the realm of oncology and kinase inhibition. The chemoselective nature of the described transformations allows for a modular approach to library synthesis, enabling a systematic exploration of the chemical space around this privileged thiophene scaffold. Further exploration of other cross-coupling reactions, such as the Heck, Stille, and Buchwald-Hartwig amination, can further expand the diversity of the synthesized compounds.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 19. escholarship.org [escholarship.org]
- 20. Wittig reaction - Wikipedia [en.wikipedia.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. researchgate.net [researchgate.net]
experimental procedure for condensation reactions involving Methyl 4-bromo-5-formylthiophene-2-carboxylate
Introduction: The Versatility of a Thiophene Building Block
Methyl 4-bromo-5-formylthiophene-2-carboxylate is a multifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure is primed for diverse synthetic transformations, featuring:
-
An aldehyde group that serves as a prime electrophilic site for carbon-carbon bond formation.
-
A thiophene ring , an electron-rich aromatic system considered a "privileged pharmacophore" in drug discovery due to its prevalence in FDA-approved drugs.[1]
-
A bromo substituent , which acts as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of further molecular complexity.[2]
-
A methyl ester group , which can be hydrolyzed to the corresponding carboxylic acid or converted to other functional derivatives.
This application note provides detailed, field-proven protocols for two fundamental condensation reactions involving this substrate: the Knoevenagel condensation and the Wittig reaction. These protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Core Methodologies: Knoevenagel and Wittig Reactions
Condensation reactions are powerful tools for constructing complex molecular architectures from simpler precursors. The aldehyde functionality of this compound is an ideal electrophile for such transformations.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl, followed by dehydration.[3] This reaction is exceptionally effective for creating electron-deficient alkenes, which are valuable intermediates in pharmaceuticals and functional polymers.[4]
Causality of Experimental Design: A weak base, such as piperidine or an amine salt, is typically employed as a catalyst.[5][6] This choice is critical: a strong base could induce self-condensation of the aldehyde or deprotonate other less acidic protons on the thiophene ring, leading to undesired side products.[3] The reaction proceeds via the formation of a stabilized carbanion from the active methylene compound, which then attacks the aldehyde carbonyl.
Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.
Protocol 1: Knoevenagel Condensation with Malononitrile
Objective: To synthesize Methyl 4-bromo-5-((dicyanomethylene)methyl)thiophene-2-carboxylate via a piperidine-catalyzed Knoevenagel condensation.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 648412-59-3 | 263.09 | 1.0 | 1.0 |
| Malononitrile | 109-77-3 | 66.06 | 1.1 | 1.1 |
| Piperidine | 110-89-4 | 85.15 | 0.1 | 0.1 |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 10 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 263 mg) and malononitrile (1.1 mmol, 73 mg).
-
Solvent Addition: Add 10 mL of absolute ethanol to the flask. Stir the mixture at room temperature to achieve partial dissolution.
-
Catalyst Addition: Add piperidine (0.1 mmol, ~10 µL) to the suspension using a micropipette. The use of a catalytic amount of a weak base is crucial to promote the reaction efficiently while minimizing side reactions.[3]
-
Reaction Execution: Heat the reaction mixture to reflux (~78 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation:
-
Once the reaction is complete (disappearance of the starting aldehyde spot on TLC), allow the mixture to cool to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, reduce the solvent volume by half using a rotary evaporator.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 3 mL) to remove residual impurities.
-
-
Purification and Characterization:
-
The crude product is often of high purity. If further purification is required, recrystallization from ethanol or isopropanol is recommended.
-
Dry the purified solid under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction is a cornerstone of organic synthesis, renowned for its ability to convert aldehydes and ketones into alkenes with high reliability.[7] The reaction involves a phosphonium ylide, a species with adjacent positive and negative charges, which reacts with the carbonyl group.[7]
Causality of Experimental Design: The driving force of the Wittig reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[8] This thermodynamic sink makes the reaction essentially irreversible. The reaction proceeds through a [2+2] cycloaddition mechanism to form a transient four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide.[9] The choice of base for generating the ylide is critical; strong bases like n-butyllithium or sodium hydride are often required, though milder bases can be used for stabilized ylides.[10]
Caption: Experimental workflow for the Wittig reaction.
Protocol 2: Wittig Reaction with Ethyl (Triphenylphosphoranylidene)acetate
Objective: To synthesize Methyl 4-bromo-5-(2-(ethoxycarbonyl)vinyl)thiophene-2-carboxylate via a Wittig reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 648412-59-3 | 263.09 | 1.0 | 1.0 |
| Ethyl (triphenylphosphoranylidene)acetate | 1099-45-2 | 348.38 | 1.2 | 1.2 |
| Toluene (Anhydrous) | 108-88-3 | 92.14 | 15 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl (triphenylphosphoranylidene)acetate (1.2 mmol, 418 mg).
-
Solvent and Reagent Addition: Add 10 mL of anhydrous toluene via syringe. Stir to dissolve the ylide. In a separate vial, dissolve this compound (1.0 mmol, 263 mg) in 5 mL of anhydrous toluene.
-
Reaction Execution:
-
Slowly add the solution of the thiophene aldehyde to the stirring ylide solution at room temperature over 10 minutes.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours. The use of an anhydrous solvent is important to prevent quenching of the ylide.[11]
-
Monitor the reaction progress by TLC (8:2 hexane:ethyl acetate).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the flask to room temperature and remove the toluene under reduced pressure.
-
The crude residue will contain the desired product and the triphenylphosphine oxide byproduct.
-
-
Purification and Characterization:
-
Purification is best achieved by column chromatography on silica gel.
-
Prepare a slurry of the crude residue with a small amount of silica gel and load it onto the column.
-
Elute with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%). The alkene product is typically less polar than the triphenylphosphine oxide byproduct.
-
Combine the fractions containing the pure product and remove the solvent in vacuo.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Summary of Reaction Parameters
| Reaction Type | Active Reagent | Catalyst/Base | Solvent | Temperature | Typical Time | Expected Yield |
| Knoevenagel Condensation | Malononitrile | Piperidine | Ethanol | Reflux | 2-4 hours | >85% |
| Wittig Reaction | Ethyl (triphenylphosphoranylidene)acetate | (None required) | Toluene | 80 °C | 6-12 hours | 70-90% |
Trustworthiness and Validation
The protocols described are based on well-established, fundamental organic reactions adapted for the specific substrate.[8][12] The progress of each reaction must be monitored by TLC to confirm the consumption of the starting material. The final structure and purity of the products should always be rigorously confirmed by standard analytical techniques (NMR, MS, Elemental Analysis). Successful execution hinges on adherence to anhydrous conditions for the Wittig reaction and the use of a catalytic amount of a mild base for the Knoevenagel condensation to prevent side-product formation.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
- 11. US4751307A - Wittig-reaction processes - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Methyl 4-bromo-5-formylthiophene-2-carboxylate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-5-formylthiophene-2-carboxylate is a highly functionalized heterocyclic compound of significant interest in the discovery of novel agrochemicals. Its trifunctional nature, featuring a methyl ester, a bromine atom, and a formyl group on a thiophene scaffold, presents a versatile platform for the synthesis of a wide array of derivatives. Thiophene-based compounds are integral to the development of modern fungicides, herbicides, and insecticides, often serving as bioisosteres for phenyl rings in established active ingredients, thereby modulating biological activity and physicochemical properties.[1][2][3] This document provides a comprehensive guide to the synthesis and application of this compound as a key intermediate in the generation of potential agrochemical candidates. Detailed protocols, mechanistic insights, and experimental workflows are presented to empower researchers in this field.
Introduction: The Strategic Value of Functionalized Thiophenes
The thiophene ring is a privileged scaffold in medicinal and agrochemical chemistry.[4] Its structural and electronic similarity to benzene allows it to mimic phenyl-containing pharmacophores while offering distinct metabolic profiles and interaction capabilities. The incorporation of thiophene moieties has led to the discovery of potent agrochemicals with diverse modes of action.[5] this compound (CAS No. 648412-59-3) is a particularly valuable building block due to the orthogonal reactivity of its functional groups.[6][7]
-
The formyl group is a versatile handle for reductive amination, Wittig reactions, and condensations to form Schiff bases or other heterocyclic systems.
-
The bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the introduction of aryl, alkyl, or amino substituents.
-
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other derivatives.
This multi-faceted reactivity allows for the systematic exploration of chemical space around the thiophene core, a crucial aspect of modern agrochemical discovery programs.
Synthesis Protocol: this compound
While a direct, one-pot synthesis from simple precursors is not extensively documented, a reliable multi-step synthesis can be adapted from established organometallic procedures on thiophene derivatives.[1][5][8] The following protocol is a proposed route based on the regioselective functionalization of a thiophene starting material.
Overall Synthetic Scheme
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol
Step 1: Vilsmeier-Haack Formylation of Methyl thiophene-2-carboxylate
This reaction regioselectively installs a formyl group at the 5-position of the thiophene ring, which is activated by the electron-withdrawing carboxylate group.
-
Materials:
-
Methyl thiophene-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, cool DMF to 0°C.
-
Slowly add POCl₃ dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve Methyl thiophene-2-carboxylate in DCM and add it dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 40°C for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude Methyl 5-formylthiophene-2-carboxylate.
-
Purify by column chromatography (silica gel, ethyl acetate/hexane gradient).
-
Step 2: Bromination of Methyl 5-formylthiophene-2-carboxylate
The electron-withdrawing nature of the formyl and carboxylate groups deactivates the ring, but the 4-position remains the most susceptible to electrophilic aromatic substitution.
-
Materials:
-
Methyl 5-formylthiophene-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve Methyl 5-formylthiophene-2-carboxylate in acetonitrile in a flask protected from light.
-
Add N-Bromosuccinimide (1.05 equivalents) in one portion.
-
Stir the mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound as a solid.
-
Application in Agrochemical Synthesis: A Protocol for Novel Fungicide Candidates
The aldehyde functionality of this compound is an excellent starting point for synthesizing novel thiophene-carboxamide derivatives, a class of compounds known for their fungicidal activity.[2] The following protocol outlines the synthesis of a hypothetical N-aryl-4-bromo-5-(aminomethyl)thiophene-2-carboxamide library.
Rationale and Workflow
This protocol employs a two-step process: reductive amination of the formyl group, followed by diversification through Suzuki coupling at the bromine position. This strategy allows for the rapid generation of a library of compounds with varied substituents for structure-activity relationship (SAR) studies.
Caption: Workflow for the synthesis of novel fungicide candidates.
Step-by-Step Protocol
Step 1: Reductive Amination
-
Materials:
-
This compound
-
A library of primary amines (e.g., substituted anilines, benzylamines)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic acid
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by LC-MS).
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting crude Methyl 5-(aminomethyl)-4-bromothiophene-2-carboxylate derivatives can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Step 2: Suzuki Cross-Coupling
-
Materials:
-
Methyl 5-(aminomethyl)-4-bromothiophene-2-carboxylate derivative from Step 1
-
A library of aryl boronic acids
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)
-
-
Procedure:
-
In a microwave vial or Schlenk tube, combine the brominated thiophene derivative (1.0 eq), the aryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill with nitrogen or argon three times.
-
Add the degassed solvent system.
-
Heat the reaction to 80-120°C (conventional heating) or 100-150°C (microwave irradiation) for 1-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the final compounds by preparative HPLC or column chromatography.
-
Data and Expected Outcomes
The described synthetic protocols are expected to yield the target compounds in moderate to good yields. The purity and identity of all intermediates and final products should be confirmed by standard analytical techniques.
| Compound | Expected Yield | Analytical Methods |
| Methyl 5-formylthiophene-2-carboxylate | 70-85% | ¹H NMR, ¹³C NMR, MS |
| This compound | 60-75% | ¹H NMR, ¹³C NMR, MS, m.p. |
| Methyl 5-(aminomethyl)-4-bromothiophene-2-carboxylate Derivatives | 50-90% | LC-MS, ¹H NMR |
| Final Arylated Fungicide Candidates | 40-85% | LC-MS, HRMS, ¹H NMR, ¹³C NMR |
Conclusion
This compound is a potent synthetic intermediate for the development of novel agrochemicals. The provided protocols offer a robust framework for its synthesis and subsequent elaboration into diverse chemical libraries. The strategic application of modern synthetic methodologies, such as reductive amination and palladium-catalyzed cross-coupling, enables the efficient exploration of structure-activity relationships, accelerating the discovery of new and effective crop protection agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. This compound [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Fused thiophenes, articles, and methods thereof | Patent Publication Number 20100305288 | Patexia [patexia.com]
- 7. 4-Bromothiophene-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-bromo-5-formylthiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-bromo-5-formylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important thiophene derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your yield and purity.
Synthetic Overview: The Vilsmeier-Haack Approach
The synthesis of this compound typically proceeds via a Vilsmeier-Haack formylation of a brominated thiophene precursor. This electrophilic aromatic substitution reaction is a powerful tool for introducing a formyl group onto electron-rich heterocycles like thiophene. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).
The general synthetic strategy involves two key transformations: bromination and formylation of the thiophene ring. The order of these steps is a critical consideration and can significantly impact the final yield and impurity profile.
Caption: Possible synthetic routes to the target molecule.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: Moisture can quench the Vilsmeier reagent. 2. Poor Substrate Reactivity: The brominated thiophene may be deactivated towards electrophilic substitution. 3. Incorrect Stoichiometry: Insufficient Vilsmeier reagent will lead to incomplete conversion. | 1. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents (e.g., DMF, 1,2-dichloroethane). Dry all glassware thoroughly. Handle POCl₃ with care under an inert atmosphere (e.g., nitrogen or argon). 2. Increase Reaction Temperature: Gently warm the reaction mixture (e.g., to 40-60 °C) to enhance the rate of formylation. Monitor the reaction closely by TLC to avoid decomposition. 3. Optimize Reagent Ratio: Increase the equivalents of DMF and POCl₃ (e.g., from 1.5 to 2.5 equivalents each) relative to the substrate. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Competing Formylation Sites: The Vilsmeier reagent may attack other available positions on the thiophene ring. 2. Over-bromination: Use of excess brominating agent can lead to di- or tri-brominated species. | 1. Control Reaction Temperature: Perform the Vilsmeier-Haack reaction at a lower temperature (e.g., 0-10 °C) to favor the kinetically controlled product. 2. Use a Bulky Formylating Agent (Advanced): In some cases, modified Vilsmeier reagents can improve regioselectivity.[1] 3. Precise Stoichiometry of Brominating Agent: Use a slight excess (1.05-1.1 equivalents) of N-bromosuccinimide (NBS) for monobromination. Add the NBS portionwise to maintain control over the reaction. |
| Product Decomposition during Workup | 1. Harsh Quenching Conditions: The iminium intermediate formed after formylation is sensitive to acidic or strongly basic conditions during hydrolysis. 2. Product Instability: The final aldehyde product may be unstable to prolonged heating or exposure to air. | 1. Gentle Hydrolysis: Quench the reaction by pouring it onto crushed ice and then neutralizing with a mild base like sodium bicarbonate or sodium acetate solution. Avoid strong acids or bases. 2. Minimize Exposure to Heat and Air: Concentrate the product under reduced pressure at a low temperature. Purify the product promptly after isolation. Store the final product under an inert atmosphere at a low temperature. |
| Difficulty in Product Purification | 1. Co-eluting Impurities: Unreacted starting material or isomeric byproducts may have similar polarity to the desired product. 2. Oily Product: The product may not crystallize easily. | 1. Optimize Chromatography: Use a shallow solvent gradient during column chromatography. A mixture of hexanes and ethyl acetate is a good starting point. Consider using a different stationary phase if baseline separation is not achieved. 2. Recrystallization or Trituration: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, dichloromethane/hexanes). If the product is an oil, trituration with a non-polar solvent like cold hexanes or pentane can induce crystallization or solidify impurities for removal by filtration. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Methyl 4-bromothiophene-2-carboxylate
This protocol is based on established procedures for the formylation of electron-rich heterocycles.[2][3][4]
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 2.0 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 10 °C.
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Stir the mixture at 0 °C for 30-45 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve Methyl 4-bromothiophene-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane or DMF.
-
Add the substrate solution to the Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Caption: Vilsmeier-Haack formylation workflow.
Frequently Asked Questions (FAQs)
Q1: Is it better to perform the bromination or the formylation step first?
A1: The order of reactions can significantly affect the outcome. Brominating first to obtain Methyl 4-bromothiophene-2-carboxylate is often the preferred route. The bromo group is a deactivating but ortho-, para-directing group. In this case, it directs the incoming formyl group to the adjacent position 5. Performing the Vilsmeier-Haack reaction first on Methyl thiophene-2-carboxylate would likely lead to formylation at the 5-position. Subsequent bromination might then be less regioselective, potentially leading to a mixture of products.
Q2: My Vilsmeier-Haack reaction is sluggish. What can I do to improve the reaction rate?
A2: A sluggish reaction is often due to either insufficient activation of the Vilsmeier reagent or a deactivated substrate. First, ensure that your reagents and solvents are completely anhydrous, as moisture will destroy the Vilsmeier reagent. If the reaction is still slow, gradually increasing the temperature to 40-60 °C can help. Additionally, increasing the stoichiometry of the Vilsmeier reagent (both DMF and POCl₃) to 2.0-2.5 equivalents can drive the reaction to completion.
Q3: I am observing a significant amount of a di-formylated byproduct. How can I avoid this?
A3: Di-formylation is less common with a deactivated, brominated substrate but can occur if the reaction conditions are too harsh. To minimize this, use a more controlled stoichiometry of the Vilsmeier reagent (around 1.5 equivalents) and avoid excessive heating or prolonged reaction times. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Q4: What are the best practices for handling phosphorus oxychloride (POCl₃)?
A4: POCl₃ is a highly corrosive and moisture-sensitive reagent. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, and safety glasses). Use a dry syringe or cannula for transfers under an inert atmosphere. Reactions involving POCl₃ should be quenched carefully by slowly adding the reaction mixture to ice, as the reaction with water is highly exothermic.
Q5: My final product is a persistent oil. How can I induce crystallization?
A5: If column chromatography yields a pure oil, you can try several techniques to induce crystallization. First, try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes or pentane) until turbidity is observed. Let it stand, or cool it to induce precipitation. Alternatively, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. If these methods fail, a small seed crystal from a previous successful batch can be used to initiate crystallization.
References
- 1. chemscene.com [chemscene.com]
- 2. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 3. 4-Bromothiophene-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 4-bromo-5-formylthiophene-2-carboxylate
Welcome to the technical support center for the purification of Methyl 4-bromo-5-formylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar substituted thiophene intermediates. Here, we provide field-proven insights and practical troubleshooting advice to help you navigate the challenges of obtaining this compound in high purity.
I. Understanding the Purification Challenge
This compound is a multifunctionalized heterocyclic compound. Its purification can be challenging due to the presence of several reactive functional groups: an aldehyde, a bromo substituent, and a methyl ester on a thiophene ring. The key to successful purification lies in selecting a method that effectively separates the desired product from starting materials, by-products, and decomposition products, while minimizing any degradation of the target molecule itself. The choice between column chromatography and recrystallization will depend on the impurity profile of your crude material and the desired final purity.
II. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Column Chromatography Issues
Flash column chromatography is a primary method for purifying this compound, often utilizing a solvent system like ethyl acetate in hexane.[1]
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Spots on TLC | - Inappropriate solvent system (polarity too high or too low).- Co-eluting impurities with similar polarity to the product. | - Optimize the Solvent System: Systematically vary the ratio of your polar and non-polar solvents (e.g., ethyl acetate/hexane, dichloromethane/hexane). Aim for an Rf value of 0.2-0.3 for the target compound on your analytical TLC plate.- Try a Different Solvent System: Consider alternative solvent systems such as ether/hexane or acetone/chloroform.[2] |
| Product Elutes with the Solvent Front | - The eluent is too polar. | - Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product Does Not Elute from the Column | - The eluent is not polar enough.- The compound may be adsorbing irreversibly to the silica gel. | - Gradually increase the polarity of the eluent. - If the compound is suspected to be acidic, adding a small amount of acetic acid to the eluent can help. Conversely, for basic compounds, a small amount of triethylamine can be beneficial. |
| Streaking of Spots on TLC/Column | - The compound is acidic or basic and is interacting strongly with the silica gel.- The sample is overloaded on the column or TLC plate.- The compound is degrading on the silica. | - Add a small amount of an appropriate modifier to your eluent (e.g., 0.5% acetic acid or triethylamine).- Ensure you are not exceeding the loading capacity of your column. As a rule of thumb, use a 1:30 to 1:100 ratio of crude material to silica gel by weight.- Run the column quickly (flash chromatography) to minimize the residence time of the compound on the silica. |
| Appearance of New Spots After Column | - The compound is unstable on silica gel and is decomposing. | - Consider deactivating the silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.- Switch to a different stationary phase, such as alumina (neutral or basic).- Consider an alternative purification method like recrystallization. |
Recrystallization Issues
Recrystallization can be an effective and scalable purification method if a suitable solvent is found.
| Problem | Potential Cause(s) | Solution(s) |
| Compound Oils Out Instead of Crystallizing | - The solvent is too good a solvent for the compound at all temperatures.- The solution is supersaturated, and cooling is too rapid. | - Select a Different Solvent or Solvent Pair: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Hexane/ethyl acetate or ethanol could be good starting points.[2][3]- Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.- Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.- Seeding: Add a small crystal of the pure compound to the cooled solution. |
| No Crystals Form Upon Cooling | - The solution is not saturated.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.- Add an Anti-Solvent: If your compound is dissolved in a good solvent, slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes turbid, then warm slightly to redissolve and cool slowly. |
| Low Recovery of Pure Compound | - The compound has significant solubility in the mother liquor.- Too much solvent was used. | - Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Cool Thoroughly: Ensure the crystallization mixture is cooled sufficiently to maximize precipitation.- Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Impurities Co-crystallize with the Product | - The impurities have similar solubility properties to the product.- The cooling was too rapid, trapping impurities. | - Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.- Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtering can help remove them. |
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: While the exact impurity profile depends on the synthetic route, common impurities could include:
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Starting materials: Unreacted starting thiophene derivative.
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Over-brominated or under-brominated species: Thiophene rings with more than one bromine or no bromine.
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Hydrolysis product: The carboxylic acid resulting from the hydrolysis of the methyl ester.
-
By-products from the formylation step: Depending on the reagents used (e.g., Vilsmeier-Haack or lithiation/DMF quench), various side products can form.[1]
Q2: What is a good starting solvent system for column chromatography?
A2: Based on structurally similar compounds, a good starting point for column chromatography on silica gel is a mixture of hexane and ethyl acetate.[1] Begin with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. Monitor the elution using TLC.
Q3: How can I monitor the purification process effectively?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool. Use a UV lamp to visualize the spots, as thiophene derivatives are typically UV-active. Staining with potassium permanganate can also be useful for visualizing compounds that are not UV-active or to differentiate between certain functional groups.
Q4: My compound appears to be degrading on the silica gel column. What should I do?
A4: Aldehyde-containing compounds can sometimes be sensitive to acidic silica gel. You can try neutralizing the silica gel by preparing a slurry with a small amount of triethylamine in your eluent before packing the column. Alternatively, using neutral alumina as the stationary phase or switching to recrystallization are viable options.
Q5: Can I use distillation for purification?
A5: Distillation is generally not recommended for this compound. Its relatively high molecular weight and the presence of multiple functional groups suggest it will have a high boiling point and may be prone to decomposition at the required temperatures.
IV. Experimental Protocols
Detailed Protocol for Flash Column Chromatography
This protocol is a general guideline and should be optimized based on your specific crude material and TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexane) to find a system that gives good separation and an Rf value of ~0.25 for the desired product.
-
-
Column Preparation:
-
Choose an appropriately sized column based on the amount of crude material (a general rule is a 40-100 g silica gel cartridge for every 1 g of crude material).
-
Pack the column with silica gel using your chosen non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to dryness.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system, starting with a lower polarity if a gradient elution is planned.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
V. Visualization of Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Decision workflow for purification.
VI. References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: --INVALID-LINK--
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The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Available from: --INVALID-LINK--
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CymitQuimica. This compound. Available from: --INVALID-LINK--
-
White, J. D., et al. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 2011, 7, 1630–1638. Available from: --INVALID-LINK--
-
Sigma-Aldrich. This compound. Available from: --INVALID-LINK--
-
Bar, S., & Martin, M. I. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021, 2021(4), M1296. Available from: --INVALID-LINK--
References
common side products in the synthesis of Methyl 4-bromo-5-formylthiophene-2-carboxylate
Technical Support Center: Synthesis of Methyl 4-bromo-5-formylthiophene-2-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and understand the formation of key side products during this multi-step synthesis. Our goal is to provide you with the mechanistic insights and practical protocols needed to optimize your reaction outcomes.
Overview of the Synthetic Pathway
The target molecule is typically synthesized via a two-step process starting from Methyl thiophene-2-carboxylate. The sequence of these steps—bromination and formylation—is critical and influences the side product profile. The most common route involves the bromination of the thiophene ring followed by a Vilsmeier-Haack formylation. This is because the ester group at C2 is deactivating, and the bromine at C4 further directs the incoming electrophile (the Vilsmeier reagent) to the desired C5 position.
dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} enddot Caption: Common synthetic route to the target compound.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis, organized by reaction step.
Part 1: Issues During the Bromination Step
Question 1: My bromination reaction is producing multiple products, including a di-brominated species. How can I improve the regioselectivity?
Answer: This is a classic problem of controlling electrophilic aromatic substitution on an activated ring system. While the C2-ester group is deactivating, the thiophene ring itself is electron-rich, making it susceptible to over-bromination.
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Causality: The primary side product is often Methyl 4,5-dibromothiophene-2-carboxylate . This occurs when the reaction conditions are too harsh (high temperature, excess bromine) or when a highly reactive brominating agent is used. The first bromine atom adds to the C5 position, but a second can add to the C4 position. Subsequent rearrangement or direct bromination at C4 can lead to the undesired product.
-
Troubleshooting Protocol:
-
Choice of Brominating Agent: Switch from elemental bromine (Br₂) to a milder agent like N-Bromosuccinimide (NBS).[1] NBS provides a low, steady concentration of bromine, which enhances selectivity.
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Solvent: Use a less polar solvent. Acetic acid is common, but solvents like chloroform or carbon tetrachloride can reduce the reaction rate and minimize over-bromination.[2][3]
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Temperature Control: Maintain strict temperature control. Start the reaction at 0°C and allow it to warm slowly to room temperature.[4] Avoid refluxing unless TLC analysis shows the reaction is stalled.
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Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Adding the agent dropwise over an extended period can also prevent localized high concentrations that lead to side products.
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Question 2: I am observing unreacted starting material even after extended reaction times. What is causing this?
Answer: Incomplete conversion is typically due to insufficient activation of the brominating agent or deactivation of the substrate.
-
Causality: The ester group at the C2 position deactivates the thiophene ring towards electrophilic substitution. If the conditions are too mild, the reaction may not proceed to completion.
-
Troubleshooting Protocol:
-
Catalyst: If using NBS, a catalytic amount of a radical initiator like AIBN or benzoyl peroxide can be beneficial, although this is more common for allylic bromination. For electrophilic substitution, a Lewis acid is not typically used with thiophenes as it can lead to polymerization.
-
Temperature: If the reaction is clean but incomplete at room temperature, consider gentle heating to 40-50°C while carefully monitoring for the formation of di-brominated products by TLC.[2]
-
Purity of Reagents: Ensure your starting material and solvent are anhydrous. Water can react with some brominating agents.
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Part 2: Challenges in Vilsmeier-Haack Formylation
Question 3: My final product is contaminated with a chlorinated byproduct. Where is this coming from and how do I prevent it?
Answer: The appearance of a chlorinated impurity is a known side reaction in the Vilsmeier-Haack process, especially under forcing conditions.
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Causality: The Vilsmeier reagent, a chloroiminium salt, is a potent electrophile. Under harsh conditions (high temperatures or prolonged reaction times), it can act as a chlorinating agent.[5] In some cases, particularly with activated substrates, the formyl group can be replaced by a chlorine atom, or direct chlorination of the ring can occur.[6]
-
Troubleshooting Protocol:
-
Temperature Management: This is the most critical parameter. The formation of the Vilsmeier reagent (DMF + POCl₃) should be done at 0°C. The subsequent addition of your thiophene substrate should also be performed at low temperature, followed by a slow warm-up to a moderate temperature (e.g., 50-60°C).[5] Avoid temperatures above 80°C.
-
Reaction Time: Monitor the reaction closely by TLC or GC. Once the starting material is consumed, proceed with the workup immediately. Extended heating increases the likelihood of side reactions.
-
Workup: Quench the reaction by pouring it onto ice water, followed by neutralization with a base like sodium acetate or sodium bicarbonate.[7] Proper quenching and hydrolysis of the intermediate iminium salt are crucial to prevent further reactions.
-
Question 4: I am getting a poor yield and a significant amount of dark, insoluble tar. What causes this polymerization?
Answer: Thiophene rings are sensitive to strong acids and can polymerize under the highly acidic conditions of the Vilsmeier-Haack reaction.[5]
-
Causality: The combination of POCl₃ and the acidic byproducts of the reaction creates a harsh environment. If the Vilsmeier reagent is not consumed efficiently by the substrate, it can promote the polymerization of the electron-rich thiophene starting material or product.
-
Troubleshooting Protocol:
-
Order of Addition: Always add the substrate to the pre-formed Vilsmeier reagent.[5] This ensures the electrophile is present to react immediately, minimizing the time the thiophene is exposed to the acidic medium alone.
-
Solvent: Using an inert co-solvent like 1,2-dichloroethane (DCE) can help with solubility and temperature moderation.[8]
-
Stoichiometry: Use a moderate excess of the Vilsmeier reagent (1.2-1.5 equivalents). A large excess can drive polymerization.
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Deep Dive: Key Side Product Structures and Mechanisms
Understanding the formation of the main impurities is key to their prevention.
| Side Product Name | Structure | Formation Step | Reason for Formation |
| Methyl 4,5-dibromothiophene-2-carboxylate | C₇H₄Br₂O₂S | Bromination | Over-bromination due to harsh conditions or excess reagent. |
| Unreacted Starting Material | C₆H₆O₂S | Bromination | Insufficient reactivity (low temp, mild agent) for the deactivated ring. |
| Methyl 4-bromo-5-chlorothiophene-2-carboxylate | C₇H₄BrClO₂S | Formylation | High reaction temperature allows the Vilsmeier reagent to act as a chlorinating agent.[5][6] |
| Polymeric Tars | N/A | Formylation | Acid-catalyzed polymerization of the sensitive thiophene ring.[5] |
Mechanism of Side Product Formation
Analytical and Purification Strategies
Q: How can I best separate the desired product from these impurities?
A: A combination of techniques is usually required.
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Workup: After quenching the Vilsmeier reaction, perform a standard aqueous workup. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic residues, followed by brine.
-
Crystallization: The crude product can often be purified by recrystallization. A solvent system like ethanol/water or hexanes/ethyl acetate is a good starting point. The desired product is typically a solid, while some impurities may remain in the mother liquor.
-
Silica Gel Chromatography: For high purity, column chromatography is very effective.[5]
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc) is generally effective at separating the non-polar di-bromo byproduct and the more polar desired aldehyde.
-
TLC Visualization: Use a UV lamp (254 nm) for visualization. The aldehyde product will also stain with potassium permanganate or p-anisaldehyde dips.
-
References
- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101987842A - Method for preparing 2-methyl thiophene derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Reactions with Methyl 4-bromo-5-formylthiophene-2-carboxylate
From the Senior Application Scientist's Desk:
Welcome to the technical support guide for Methyl 4-bromo-5-formylthiophene-2-carboxylate (CAS 648412-59-3). This versatile thiophene derivative is a valuable building block in medicinal chemistry and materials science, offering multiple reactive handles for complex molecular construction.[1][2] Its structure, featuring a bromine atom, a formyl group, and a methyl ester, allows for sequential, selective functionalization.[1]
However, this multi-functionality can also present unique challenges. Failed reactions can be frustrating, costly, and time-consuming. This guide is designed to provide you, our fellow researchers, with in-depth, field-proven insights to diagnose and resolve common issues encountered during your experiments. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites and their relative reactivity on this compound?
The molecule has three primary reactive sites:
-
Bromine Atom (C4-Br): This is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations. The electron-withdrawing nature of the adjacent ester and formyl groups can facilitate the initial oxidative addition step in many catalytic cycles.[1]
-
Formyl Group (C5-CHO): The aldehyde functionality is a classic electrophile for nucleophilic additions. It is the primary site for reactions like reductive amination, Wittig olefination, and aldol condensations.[1][2]
-
Methyl Ester Group (C2-CO₂Me): This group is the least reactive under many conditions but is susceptible to hydrolysis (saponification) to the corresponding carboxylic acid in the presence of strong bases (e.g., NaOH, KOH) or under prolonged heating in aqueous basic media.[3] This is a critical consideration when choosing bases for cross-coupling reactions.
Q2: What are the recommended storage and handling conditions for this reagent?
Based on supplier recommendations and the compound's structure, it should be stored in a cool, dark, and dry place under an inert atmosphere if possible. The aldehyde group can be susceptible to slow oxidation to a carboxylic acid upon prolonged exposure to air, although it is generally bench-stable for routine use.
Q3: Can the methyl ester be inadvertently hydrolyzed during a reaction?
Yes, this is a common pitfall, especially during Suzuki couplings which often employ strong bases. The use of bases like K₃PO₄ or Cs₂CO₃ in aqueous solvent mixtures at elevated temperatures can lead to significant saponification of the ester.[3][4]
-
Mitigation Strategy: If ester integrity is crucial, consider using milder, non-hydroxide bases such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[3] Alternatively, switching to anhydrous solvent systems (e.g., THF, Dioxane, DMF) can significantly reduce the rate of hydrolysis.
Section 2: Troubleshooting Guide for Common Reactions
This section provides a systematic approach to diagnosing and solving issues with the most common transformations involving this substrate.
Suzuki-Miyaura Coupling
The Suzuki coupling is the most frequent reaction performed at the C4-bromo position. Low yields are a common complaint, often stemming from a few key issues.
Initial Diagnostic Workflow for Failed Suzuki Coupling
Caption: General diagnostic workflow for a failed Suzuki coupling.
Problem 1: Low or No Product Formation with Starting Material Recovered
This is the most common failure mode and typically points to issues with the catalytic cycle.
-
Possible Cause A: Inactive Catalyst or Poor Oxidative Addition. The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the oxidative addition step is too slow. The thiophene sulfur can, in some cases, interact with the palladium center, but the electron-deficient nature of this specific ring should generally favor the reaction.[4]
-
Possible Cause B: Poor Reagent Solubility. If the starting material, boronic acid, or base is not sufficiently soluble in the reaction solvent, the reaction will be slow or stall entirely.[3]
-
Expert Solution: While THF/water and Dioxane/water are common, consider solvents like DMF or Toluene/Ethanol/water mixtures which may offer better solubility for all components.[3]
-
Problem 2: Starting Material is Consumed, but No Desired Product is Formed
This scenario suggests your starting materials are reacting, but via undesired pathways.
-
Possible Cause A: Protodeboronation. The boronic acid partner is degrading faster than it can couple. This is a well-documented side reaction, accelerated by high temperatures and strong bases, where the C-B bond is cleaved and replaced by a C-H bond.[4]
-
Expert Solution:
-
Protect the Boronic Acid: Convert the boronic acid to its neopentyl glycol or pinacol (Bpin) ester. These are significantly more stable towards protodeboronation and can be used directly in the coupling reaction.[4][5]
-
Modify Conditions: Use a milder base (e.g., KF) and the lowest effective temperature.[3]
-
-
-
Possible Cause B: Hydrodebromination (Dehalogenation). The C4-bromo bond is being reductively cleaved and replaced with a C-H bond. This can be a competing pathway, sometimes facilitated by the palladium catalyst itself.
-
Expert Solution: Ensure all reagents are pure. Minimize reaction time and temperature. Sometimes, changing the ligand or palladium source can suppress this side reaction.
-
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Rationale |
| Pd Source | Pd(dppf)Cl₂ (3-5 mol%) | XPhos Pd G3 (1-3 mol%) | Buchwald precatalysts are often more active and stable.[5] |
| Ligand | (Included in precatalyst) | (Included in precatalyst) | Bulky, electron-rich phosphines accelerate key catalytic steps.[4] |
| Base | K₂CO₃ (3 equiv.) | K₃PO₄ (3 equiv.) | K₃PO₄ is a stronger, non-nucleophilic base that often improves rates.[4] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | THF / H₂O (10:1) | Solvent choice affects solubility and transmetalation efficiency.[3] |
| Temperature | 80 - 100 °C | 65 - 80 °C | Higher activity catalysts may allow for lower temperatures. |
Protocol: Robust Suzuki Coupling of this compound
-
To an oven-dried reaction vial, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).[4]
-
Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (2 mol%).
-
Add degassed solvent (e.g., THF/H₂O 10:1, to achieve a 0.1 M concentration of the limiting reagent) via syringe.
-
Place the vial in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Reductive Amination
This reaction at the C5-formyl position is a powerful way to introduce amine diversity. Failures often trace back to the initial imine formation step.[6]
Decision Tree for Troubleshooting Reductive Amination
Caption: Diagnostic decision tree for failed reductive amination.
Problem 1: Low Conversion, Aldehyde Starting Material Recovered
This indicates a failure to form the key imine intermediate or an issue with the reducing agent.
-
Possible Cause: Inefficient Imine Formation. The equilibrium between the aldehyde/amine and the imine/water may not favor the imine. This is particularly true for less nucleophilic amines (e.g., anilines, heteroaromatic amines).[7]
-
Expert Solution:
-
Catalyze the Reaction: Add a catalytic amount of acetic acid (5-10 mol%). This protonates the aldehyde carbonyl, making it more electrophilic and facilitating the initial attack by the amine.[6]
-
Pre-form the Imine: A highly reliable method is to stir the aldehyde and amine together in the solvent (e.g., dichloroethane or methanol) for 1-2 hours before adding the reducing agent. You can monitor imine formation by TLC or ¹H NMR.[6][8]
-
Remove Water: For very stubborn cases, adding a dehydrating agent like anhydrous MgSO₄ can drive the equilibrium towards the imine product.
-
-
-
Possible Cause: Inactive Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is hygroscopic and can lose activity if not stored properly.
-
Expert Solution: Use a fresh bottle of NaBH(OAc)₃. Ensure it is added to an anhydrous solvent system if possible (though it is tolerant of some protic solvents like methanol).
-
Problem 2: Aldehyde is Reduced to the Corresponding Alcohol
This side reaction occurs if the reducing agent is too reactive and reduces the aldehyde faster than imine formation.
-
Possible Cause: Incorrect Choice of Reducing Agent. Sodium borohydride (NaBH₄) is a strong enough reducing agent to readily reduce aldehydes. If imine formation is slow, competitive aldehyde reduction will be a major issue.[6]
-
Expert Solution: The standard reagent for this reaction is NaBH(OAc)₃. It is significantly less reactive than NaBH₄ and is highly selective for the reduction of the protonated imine (iminium ion) over the neutral aldehyde. If you must use NaBH₄, ensure imine formation is complete before its addition and perform the reduction at a low temperature (0 °C).[9]
-
Protocol: Two-Step, One-Pot Reductive Amination
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and the amine (1.1 equiv.) in anhydrous dichloroethane (DCE) or methanol (0.1-0.2 M).
-
Add acetic acid (0.1 equiv.). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the imine intermediate is fully consumed.
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂, EtOAc), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Wittig Reaction
The Wittig reaction provides a powerful method for converting the C5-formyl group into an alkene.[10] Success hinges on the efficient generation of the phosphorus ylide.
Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
Problem 1: Low or No Yield of Alkene Product
-
Possible Cause: Incomplete Ylide Formation. The phosphonium salt precursor must be fully deprotonated to form the reactive ylide. This requires a sufficiently strong base and anhydrous conditions.[11]
-
Expert Solution:
-
Base Choice: For non-stabilized ylides (where the R group on the ylide is alkyl), very strong bases like n-BuLi or NaHMDS in an anhydrous solvent like THF or ether are required. For stabilized ylides (where R is an electron-withdrawing group like an ester or ketone), milder bases like NaOMe or K₂CO₃ may suffice.[12]
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Any moisture will quench the strong base and the ylide.[11]
-
Visual Confirmation: The formation of many ylides is accompanied by a distinct color change (often deep yellow, orange, or red). The absence of this color can indicate a problem with ylide generation.
-
-
Problem 2: Extreme Difficulty in Purifying the Alkene from Triphenylphosphine Oxide (TPPO)
TPPO is a high-boiling, crystalline solid that is notoriously difficult to remove from reaction products by standard chromatography due to its polarity.
-
Expert Solution:
-
Crystallization/Precipitation: If your product is a non-polar liquid or low-melting solid, you can often remove the bulk of the TPPO by concentrating the reaction mixture and triturating with a non-polar solvent like hexanes or a hexanes/ether mixture. The TPPO will often precipitate and can be filtered off.[13]
-
Chromatography: While difficult, it is possible. Sometimes using a less polar eluent system (e.g., pure hexanes or toluene) can leave the TPPO on the baseline while eluting the desired alkene.
-
Chemical Conversion: For very difficult cases, the crude mixture can be treated with MgBr₂ or CaCl₂ to form a salt complex with TPPO, which can then be removed by filtration.
-
Section 3: References
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online Forum]. Available at: --INVALID-LINK--
-
Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. Available at: --INVALID-LINK--
-
Sigma-Aldrich. Methyl 4-bromo-5-methylthiophene-2-carboxylate. Product Page. Available at: --INVALID-LINK--
-
CymitQuimica. This compound. Product Page. Available at: --INVALID-LINK--
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Online Forum]. Available at: --INVALID-LINK--
-
Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. [Online Forum]. Available at: --INVALID-LINK--
-
BenchChem. Overcoming low yields in Suzuki coupling with functionalized boronic acids. Technical Guide. Available at: --INVALID-LINK--
-
BenchChem. This compound | 648412-59-3. Product Page. Available at: --INVALID-LINK--
-
Sigma-Aldrich. This compound. Product Page. Available at: --INVALID-LINK--
-
The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Journal of Materials Chemistry A. Supplementary Information.
-
PubChem. Methyl 5-bromo-4-methylthiophene-2-carboxylate. Database Entry. Available at: --INVALID-LINK--
-
BLD Pharm. 648412-59-3|this compound. Product Page. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Wittig Reaction. Reaction Page. Available at: --INVALID-LINK--
-
Aaronchem. This compound. Product Page. Available at: --INVALID-LINK--
-
Wikipedia. Wittig reaction. Encyclopedia Entry. Available at: --INVALID-LINK--
-
Master Organic Chemistry. (2018). The Wittig Reaction. Educational Resource. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. The Wittig Reaction. Educational Resource. Available at: --INVALID-LINK--
-
Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Thesis. Available at: --INVALID-LINK--
-
Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. [Online Forum]. Available at: --INVALID-LINK--
-
Reddit r/Chempros. (2024). Reductive amination difficulties - poor conversion. [Online Forum]. Available at: --INVALID-LINK--
-
Sigma-Aldrich. This compound. Product Page. Available at: --INVALID-LINK--
-
Biosynth. (2022). Wittig Reaction Success: Leveraging 2-Bromo-5-formylpyridine. Blog Post. Available at: --INVALID-LINK--
-
PubChem. Methyl 5-bromothiophene-2-carboxylate. Database Entry. Available at: --INVALID-LINK--
-
ResearchGate. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Publication. Available at: --INVALID-LINK--
-
Georganics. 4-Bromo-5-methylthiophene-2-carboxaldehyde. Product Page. Available at: --INVALID-LINK--
-
Reddit r/Chempros. (2025). What's wrong with my reductive amination? I barely got any product. [Online Forum]. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Amine synthesis by reductive amination. Reaction Page. Available at: --INVALID-LINK--
-
PubChem. 4-Bromo-5-methylthiophene-2-carboxylic acid. Database Entry. Available at: --INVALID-LINK--
-
MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. Available at: --INVALID-LINK--
-
BLD Pharm. 18791-75-8|4-Bromo-2-thiophenecarboxaldehyde. Product Page. Available at: --INVALID-LINK--
-
CymitQuimica. Methyl 5-bromo-4-nitrothiophene-2-carboxylate. Product Page. Available at: --INVALID-LINK--
-
CP Lab Safety. methyl 5-bromo-4-nitro-thiophene-2-carboxylate. Product Page. Available at: --INVALID-LINK--
References
- 1. This compound | 648412-59-3 | Benchchem [benchchem.com]
- 2. 648412-59-3 | MFCD11100203 | this compound [aaronchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. nbinno.com [nbinno.com]
stability and storage conditions for Methyl 4-bromo-5-formylthiophene-2-carboxylate
Technical Support Center: Methyl 4-bromo-5-formylthiophene-2-carboxylate
A Guide to Stability, Storage, and Troubleshooting for Researchers
Welcome to the technical support guide for this compound (CAS No. 648412-59-3)[1]. As Senior Application Scientists, we understand that the success of your research is critically dependent on the quality and stability of your reagents. This multifunctional thiophene derivative is a valuable building block, but its chemical structure—featuring an aldehyde, a bromo substituent, and an ester on an electron-rich thiophene ring—necessitates careful handling and storage to prevent degradation and ensure experimental reproducibility.
This guide is designed to provide you with field-proven insights and actionable troubleshooting steps based on the compound's chemical properties.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
To ensure maximum shelf-life and prevent degradation, the compound must be protected from four primary environmental factors: atmosphere, light, moisture, and heat.
-
Atmosphere: The aldehyde group is susceptible to oxidation, which can convert it into a carboxylic acid, rendering the reagent impure and potentially inhibiting your desired reaction. Therefore, storing the compound under an inert atmosphere, such as argon or nitrogen, is strongly recommended.[2][3][4] This minimizes contact with atmospheric oxygen.
-
Light: Thiophene-based compounds can be light-sensitive. Photons can provide the activation energy for unwanted side reactions or decomposition. Always store the vial in a dark location or use an amber-colored vial to protect the contents from light.[5][6]
-
Moisture: The compound should be stored in a dry environment. Keep the container tightly sealed to prevent the ingress of atmospheric moisture.[2][5][7] For added protection, placing the sealed vial inside a desiccator is a best practice.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. The recommended storage temperature is refrigeration at 2-8°C.[3][6] Do not store it at room temperature for extended periods.
Q2: I've noticed the color of my compound has changed from off-white/yellow to a darker brown. What does this signify?
A color change is a common visual indicator of chemical degradation. For this specific molecule, a shift to a darker color often suggests the formation of oxidized impurities or polymeric byproducts. The aldehyde functional group is a primary site for oxidation.[8] This process can be catalyzed by exposure to air and light, leading to the formation of highly conjugated, colored species. If you observe a significant color change, it is crucial to re-verify the compound's purity before use.
Q3: My reaction yield is lower than expected, or I'm seeing unexpected byproducts. Could the reagent have degraded?
Yes, this is a very likely cause. The formyl (-CHO) and bromo (-Br) groups are the key reactive sites for many synthetic transformations (e.g., reductive amination, Wittig reactions, Suzuki coupling). If the aldehyde has been oxidized to a carboxylic acid, it will no longer participate in these reactions, leading to a direct reduction in the yield of your desired product. Degradation can introduce impurities that may interfere with your reaction or complicate the purification process. We strongly advise performing a quality control check if you suspect reagent degradation.
Q4: How should I handle the compound during an experiment to minimize degradation?
Proper handling technique is just as important as long-term storage.
-
Inert Atmosphere Transfer: Whenever possible, handle the solid in a glovebox or under a positive pressure stream of an inert gas (e.g., argon or nitrogen).
-
Minimize Exposure: Only take out the amount of reagent you need for the immediate experiment. Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold container.
-
Seal Promptly: After weighing, securely reseal the container, purge the headspace with an inert gas if possible, and promptly return it to its recommended storage conditions.
-
Use Dry Solvents: Ensure that all solvents used to dissolve the compound are anhydrous, as residual water can promote degradation.
Q5: What are the primary chemical degradation pathways for this molecule?
Based on the structure, two principal degradation pathways are of concern:
-
Oxidation of the Aldehyde: The formyl group can be easily oxidized to the corresponding carboxylic acid, especially when exposed to atmospheric oxygen. This is often the most common degradation pathway.
-
Thiophene Ring Oxidation: The sulfur atom in the thiophene ring can be oxidized to a thiophene S-oxide.[8][9] While this is generally less facile than aldehyde oxidation, it can occur over long-term storage or under harsh conditions, leading to complex byproduct formation.
Summary of Storage Conditions
For quick reference, the optimal storage and handling parameters are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows the rate of chemical degradation.[3][6] |
| Atmosphere | Store under Inert Gas (Argon/Nitrogen) | Prevents oxidation of the aldehyde and thiophene ring.[2][4][10] |
| Light | Protect from Light (Amber Vial/Dark Place) | Prevents light-induced decomposition.[5][6] |
| Moisture | Keep Tightly Sealed in a Dry Location | Prevents hydrolysis and moisture-catalyzed side reactions.[7] |
| Incompatibilities | Avoid Strong Oxidizing Agents | To prevent rapid and potentially hazardous reactions.[2][3] |
Troubleshooting Guide for Stability Issues
| Observed Symptom | Potential Cause(s) | Recommended Action(s) |
| Reduced Reaction Yield | 1. Degradation of the aldehyde group. 2. Overall loss of compound purity. | 1. Verify purity using ¹H NMR, LC-MS, or GC-MS. 2. If degraded, procure a fresh batch of the reagent. 3. Review handling procedures to ensure an inert and dry environment was maintained. |
| Compound Color Darkened | Oxidation and formation of impurities. | 1. Confirm identity and purity via analytical methods. 2. Consider purification by recrystallization or column chromatography if a fresh lot is unavailable. |
| Inconsistent Analytical Data (e.g., new peaks in NMR) | Presence of degradation products (e.g., the carboxylic acid analog). | 1. Compare the new data to the original Certificate of Analysis. 2. Assign impurity peaks if possible (e.g., a broadened singlet for a carboxylic acid proton). 3. Discard the reagent if purity is below the acceptable limit for your application. |
Protocol: Purity Verification by ¹H NMR Spectroscopy
This protocol provides a self-validating system to check the integrity of your stored reagent.
-
Sample Preparation: Carefully weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Aldehyde Proton: Look for a sharp singlet corresponding to the formyl proton (–CHO), typically expected around δ 9.8-10.0 ppm. The presence and clean integration of this peak are critical indicators of purity.
-
Methyl Ester Proton: A sharp singlet for the methyl ester protons (–OCH₃) should be observed, typically around δ 3.9 ppm.
-
Thiophene Proton: A singlet for the proton on the thiophene ring should be present.
-
Impurity Check: The appearance of a broad singlet far downfield (δ 10-12 ppm) could indicate the presence of the oxidized carboxylic acid impurity. Any other unexpected peaks suggest other forms of degradation or contamination.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues potentially related to reagent stability.
Caption: Troubleshooting flowchart for reagent stability.
References
- 1. This compound [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Methyl 4-bromo-5-methylthiophene-2-carboxylate | 237385-15-8 [sigmaaldrich.com]
- 6. Methyl 4-bromothiophene-2-carboxylate CAS#: 62224-16-2 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Thiophene - Wikipedia [en.wikipedia.org]
- 9. femaflavor.org [femaflavor.org]
- 10. tcichemicals.com [tcichemicals.com]
how to avoid de-bromination in Methyl 4-bromo-5-formylthiophene-2-carboxylate reactions
Welcome to the technical support center for Methyl 4-bromo-5-formylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical assistance and troubleshooting for reactions involving this versatile but sensitive building block. Here, we address the common challenge of de-bromination and other side reactions, offering preventative strategies and detailed protocols to ensure the success of your experiments.
Introduction: Understanding the Reactivity of this compound
This compound is a highly functionalized thiophene derivative with multiple reactive sites. The presence of two strong electron-withdrawing groups, the formyl (-CHO) at position 5 and the methyl carboxylate (-COOCH₃) at position 2, significantly influences the electronic properties of the thiophene ring. These groups make the C4-Br bond susceptible to cleavage under various conditions, leading to the undesired de-brominated byproduct. Understanding the underlying mechanisms of de-bromination is crucial for designing robust reaction protocols.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing significant de-bromination during my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck). What are the likely causes?
A1: De-bromination, or hydrodehalogenation, in palladium-catalyzed reactions is a common side reaction where the bromine atom is replaced by a hydrogen atom. For an electron-deficient substrate like this compound, this is particularly prevalent. The primary causes include:
-
Source of Hydride: The "hydride" (H⁻) species responsible for de-bromination can originate from various sources in your reaction mixture. Common culprits include solvents (like DMF, alcohols), the amine base, or even trace water.[1][2]
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the rate of de-bromination.[2][3]
-
Choice of Base: Certain bases can either directly act as hydride donors or promote pathways that lead to the formation of palladium-hydride species, which are key intermediates in the de-bromination cycle.[2]
-
Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is critical. The electronic and steric properties of the ligand influence the relative rates of the desired cross-coupling versus the undesired de-bromination.[2][4]
Q2: How can I minimize de-bromination in my Suzuki-Miyaura coupling reaction?
A2: To minimize de-bromination in a Suzuki-Miyaura coupling with this electron-poor substrate, consider the following strategies:
-
Catalyst and Ligand Selection:
-
Use a palladium(0) precatalyst like Pd(PPh₃)₄ or generate the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ with an appropriate phosphine ligand.
-
Employ bulky, electron-rich phosphine ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) or Buchwald-type ligands (e.g., XPhos, SPhos). These ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the de-bromination pathway.[4]
-
-
Base Selection:
-
Use a non-hydride-donating base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over alkoxides or amines.
-
Ensure the base is anhydrous, as water can be a proton source.
-
-
Solvent Choice:
-
Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Avoid solvents that can act as hydride sources, such as alcohols or DMF, if possible.[1]
-
-
Temperature Control:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with lower temperatures (e.g., 60-80 °C) and monitor the reaction progress.
-
Q3: I am attempting a Sonogashira coupling, but I am getting low yields and a significant amount of the de-brominated starting material. What should I do?
A3: Sonogashira couplings can be sensitive to reaction conditions, especially with electron-deficient aryl bromides. Here are some troubleshooting tips:
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst, this can sometimes promote side reactions. Consider a copper-free Sonogashira protocol, which may reduce homocoupling of the alkyne and other undesired pathways.[5][6]
-
Base: A mild, non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure it is freshly distilled and anhydrous.
-
Palladium Catalyst and Ligand:
-
PdCl₂(PPh₃)₂ is a commonly used catalyst.
-
The use of bulky phosphine ligands can be beneficial here as well.
-
-
Solvent: Anhydrous THF or toluene are good solvent choices.
-
Temperature: Perform the reaction at room temperature or with gentle heating. Avoid high temperatures.
Q4: Can I perform a lithium-halogen exchange on this compound using n-BuLi?
A4: Direct lithiation of this substrate with n-BuLi is highly problematic and likely to fail. Here's why:
-
Reaction with Carbonyl Groups: n-Butyllithium is a strong nucleophile and will readily attack the electrophilic formyl and ester groups on the thiophene ring.
-
Deprotonation of the Ring: Strong bases like n-BuLi can also deprotonate the thiophene ring at the most acidic position, which may not be the bromine-bearing carbon. The electron-withdrawing groups activate the ortho protons.[7][8][9][10]
If you need to generate an organometallic species at the C4 position, consider alternative methods like a magnesium-halogen exchange (Grignard formation), although this may also be challenging due to the reactivity of the carbonyl groups. Protecting the formyl group as an acetal before attempting metal-halogen exchange is a viable strategy.
Preventative Strategies and Optimized Protocols
To proactively avoid de-bromination, it is essential to carefully design your experimental setup. Below are key preventative measures and a general optimized protocol for a Suzuki-Miyaura coupling reaction.
Key Preventative Measures
| Parameter | Recommendation for Minimizing De-bromination | Rationale |
| Palladium Catalyst | Use a Pd(0) source or a reliable Pd(II) precatalyst with a suitable ligand. | Ensures efficient entry into the catalytic cycle. |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos). | Promotes faster reductive elimination of the desired product over de-bromination.[4] |
| Base | Use anhydrous, non-hydride donating inorganic bases (e.g., K₃PO₄, Cs₂CO₃). | Minimizes the presence of hydride species that can lead to hydrodehalogenation.[2] |
| Solvent | Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF). | Prevents the solvent from acting as a hydride or proton source.[1] |
| Temperature | Maintain the lowest effective temperature (typically 60-90 °C). | Reduces the rate of the undesired de-bromination side reaction.[3] |
| Atmosphere | Conduct the reaction under an inert atmosphere (Argon or Nitrogen). | Prevents oxidative degradation of the catalyst and reagents. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
XPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv, finely ground and dried)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe.
-
Reaction: Stir the mixture at 80-90 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Problem: De-bromination Pathway
The following diagram illustrates the competing pathways of a Suzuki-Miyaura coupling and the undesired de-bromination side reaction.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Logical Workflow for Optimizing Reaction Conditions
This workflow provides a systematic approach to troubleshooting and optimizing your reaction to minimize de-bromination.
Caption: Workflow for optimizing reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Effect of temperature on microbial reductive dehalogenation of chlorinated ethenes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Methyl 4-bromo-5-formylthiophene-2-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl 4-bromo-5-formylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key synthetic intermediate. By understanding the underlying chemical principles and potential pitfalls, you can optimize your process for improved yield, purity, and safety.
I. Introduction to the Synthesis
The most prevalent and scalable synthetic route to this compound involves a two-step process:
-
Regioselective Bromination: Introduction of a bromine atom at the 4-position of a suitable thiophene precursor.
-
Vilsmeier-Haack Formylation: Introduction of the formyl group at the 5-position of the brominated thiophene.
This guide will primarily focus on the challenges associated with the Vilsmeier-Haack formylation step, as it presents a unique set of challenges, particularly during scale-up.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
A. Vilsmeier-Haack Reaction Issues
Question 1: My Vilsmeier-Haack reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?
Answer:
Several factors can contribute to an incomplete or slow Vilsmeier-Haack reaction. Let's break down the potential causes and solutions:
-
Insufficiently Activated Aromatic Ring: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1][2] The thiophene ring, while generally electron-rich, can be deactivated by the presence of the electron-withdrawing methyl ester and bromo substituents.[3]
-
Causality: The Vilsmeier reagent (the electrophile) is a relatively weak electrophile compared to those used in Friedel-Crafts acylations.[1] Therefore, it requires an electron-rich substrate to react efficiently.
-
Solution: Ensure your starting material, Methyl 4-bromothiophene-2-carboxylate, is of high purity. Any impurities can interfere with the reaction. While you cannot change the inherent reactivity of the substrate, you can influence the reaction kinetics through other parameters.
-
-
Improper Formation of the Vilsmeier Reagent: The Vilsmeier reagent is formed in situ from the reaction of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4][5]
-
Causality: The quality and stoichiometry of these reagents are critical. Moisture can decompose both POCl₃ and the Vilsmeier reagent itself.
-
Solution:
-
Use anhydrous DMF and freshly distilled or high-purity POCl₃.
-
Ensure the stoichiometry is correct. Typically, a slight excess of the Vilsmeier reagent is used.
-
The Vilsmeier reagent is generally prepared at low temperatures (0-10 °C) before the addition of the thiophene substrate.[6]
-
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter that depends on the reactivity of the substrate.[7]
-
Causality: While higher temperatures can increase the reaction rate, they can also lead to the formation of side products and decomposition.
-
Solution: For a moderately activated substrate like Methyl 4-bromothiophene-2-carboxylate, a reaction temperature between room temperature and 60-80 °C is often employed.[6] You may need to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
Question 2: I am observing the formation of significant byproducts in my reaction mixture. What are they and how can I minimize them?
Answer:
Byproduct formation is a common challenge in scaling up organic reactions. In the Vilsmeier-Haack formylation of brominated thiophenes, you might encounter the following:
-
Di-formylated Products: Although sterically hindered, there is a possibility of di-formylation, especially with prolonged reaction times or a large excess of the Vilsmeier reagent.
-
Minimization: Carefully control the stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Monitor the reaction progress by TLC or GC-MS to avoid over-reaction.
-
-
Products from Ring Opening or Decomposition: Thiophene rings can be susceptible to degradation under harsh acidic conditions and elevated temperatures.
-
Minimization: Maintain the reaction temperature within the optimal range and avoid prolonged heating.
-
-
Isomeric Products: While the directing effects of the substituents on the thiophene ring strongly favor formylation at the 5-position, minor amounts of other isomers could potentially form.
-
Minimization: The regioselectivity is generally high due to the electronic and steric influences of the existing substituents. Careful purification is usually sufficient to remove minor isomers.
-
B. Work-up and Purification Challenges
Question 1: The work-up of my Vilsmeier-Haack reaction is difficult to handle, with emulsions and poor separation. What are the best practices for an efficient work-up?
Answer:
The work-up of a Vilsmeier-Haack reaction can be challenging due to the presence of excess POCl₃ and the formation of phosphoric acid upon quenching.[4]
-
Quenching: The most critical step is the quenching of the reaction mixture.
-
Procedure: A "reverse quench" is the standard and safest method. This involves slowly adding the cooled reaction mixture to a vigorously stirred mixture of crushed ice and water.[4] This helps to dissipate the heat generated from the exothermic hydrolysis of POCl₃.[4]
-
Safety: Never add water or ice directly to the reaction mixture. This can cause a violent, uncontrolled reaction.[4][8]
-
-
Neutralization and Extraction:
-
Procedure: After quenching, the acidic mixture needs to be neutralized to facilitate the extraction of the organic product. A saturated solution of sodium bicarbonate or sodium carbonate is commonly used. Be cautious as this will generate CO₂ gas. The product can then be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Troubleshooting Emulsions: If emulsions form, adding brine (a saturated NaCl solution) can help to break them. Allowing the mixture to stand for a longer period may also aid in separation.
-
Question 2: I am struggling to obtain a pure product after column chromatography. What are some common impurities and alternative purification methods?
Answer:
Achieving high purity of this compound can be challenging due to the presence of closely related impurities.
-
Common Impurities:
-
Unreacted starting material (Methyl 4-bromothiophene-2-carboxylate).
-
Residual DMF.
-
Phosphorus-containing byproducts.
-
-
Purification Strategies:
-
Column Chromatography: Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Careful monitoring of fractions by TLC is crucial.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities.[9] Common solvent systems include ethanol, methanol, or mixtures of hexane and ethyl acetate.
-
Washing: Thoroughly washing the organic extracts during the work-up with water and brine can help to remove a significant portion of water-soluble impurities like DMF and phosphoric acid salts.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when performing a Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction involves hazardous reagents that require careful handling.
-
Phosphorus oxychloride (POCl₃): This is a corrosive and water-reactive substance.[8][10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[10][11][12] Avoid inhalation of vapors and contact with skin and eyes.[10][12]
-
Dimethylformamide (DMF): DMF is a suspected teratogen and should be handled with care.
-
Quenching: As mentioned earlier, the quenching of POCl₃ is highly exothermic and must be done with extreme caution by adding the reaction mixture to ice/water.[4]
Q2: What is the mechanism of the Vilsmeier-Haack reaction?
A2: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][4][5][13]
-
Electrophilic Aromatic Substitution: The electron-rich thiophene ring attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[1][2][13]
Q3: Can I use other formylating agents for this transformation?
A3: While the Vilsmeier-Haack reaction is the most common method for formylation in this context, other reagents can be used for the formylation of aromatic compounds. However, their suitability for this specific substrate and scalability may vary. Some alternatives include the Gattermann-Koch reaction (requires high pressure and is generally not suitable for thiophenes) and the Duff reaction (typically for phenols). For this particular transformation, the Vilsmeier-Haack reaction remains the most efficient and widely used method.[6]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be effectively monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of the starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative information about the reaction progress and can help to identify any byproducts that may be forming.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for quantitative analysis and is particularly useful for less volatile compounds.
IV. Experimental Protocols & Data
Illustrative Vilsmeier-Haack Formylation Protocol
This is a general laboratory-scale procedure. Optimization may be required for your specific conditions.
-
To a stirred solution of anhydrous DMF (1.5 eq.) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen), slowly add POCl₃ (1.2 eq.) at 0-5 °C.
-
Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of Methyl 4-bromothiophene-2-carboxylate (1.0 eq.) in the same anhydrous solvent to the Vilsmeier reagent solution at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-70 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate flask, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly and carefully add the reaction mixture to the ice/water mixture.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₅BrO₃S |
| Molecular Weight | 249.08 g/mol |
| Appearance | Solid[9] |
| Melting Point | 95-97 °C[9] |
| Solubility | Soluble in dichloromethane, ethanol, chloroform, dimethylformamide.[9] |
| Storage | Store at room temperature or -20°C, sealed, away from moisture and under an inert gas.[9] |
V. Visualizations
Vilsmeier-Haack Reaction Workflow
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. jk-sci.com [jk-sci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. This compound | 648412-59-3 | Benchchem [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. opcw.org [opcw.org]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Analytical Methods for Impurity Profiling of Methyl 4-bromo-5-formylthiophene-2-carboxylate
Welcome to the technical support center for the analytical characterization of Methyl 4-bromo-5-formylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into detecting and quantifying impurities in this critical building block. The methodologies and troubleshooting advice presented herein are grounded in established analytical principles and regulatory expectations.
I. Introduction to Impurity Profiling
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount to ensure the safety and efficacy of the final drug product. Impurity profiling is the process of identifying and quantifying all potential impurities present in a drug substance. This process is a critical component of drug development and is mandated by regulatory agencies worldwide.
The International Council for Harmonisation (ICH) provides guidelines, such as Q3A(R2) for impurities in new drug substances, that outline the thresholds for reporting, identifying, and qualifying impurities.[1] Adherence to these guidelines is essential for regulatory submissions.
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in this compound?
A1: Based on its synthetic route, potential impurities can be categorized as:
-
Starting Material Related: Unreacted starting materials or intermediates from preceding steps.
-
Process-Related: Impurities arising from side reactions, such as over-bromination, incomplete formylation, or hydrolysis of the methyl ester.
-
Degradation Products: Impurities formed during storage or under stress conditions (e.g., light, heat, humidity).
Commonly observed impurities may include isomers, related thiophene derivatives, and residual solvents.
Q2: Which analytical technique is most suitable for routine purity testing?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for routine purity analysis and impurity profiling of non-volatile organic compounds like this compound.[2] It offers excellent resolution, sensitivity, and quantitative accuracy.
Q3: When should I use Gas Chromatography (GC)?
A3: Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile impurities, particularly residual solvents.[2] It is also suitable for thermally stable, volatile derivatives of the main compound or its impurities.
Q4: How can I identify an unknown impurity peak?
A4: The structural elucidation of unknown impurities typically requires a combination of techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information, which is a crucial first step. For definitive structural confirmation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[3]
III. Troubleshooting Guides
A. HPLC Method Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload. 4. Presence of silanol interactions. | 1. Replace the column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration. 4. Use a mobile phase additive (e.g., triethylamine) to mask active silanol groups. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure proper mobile phase mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each run. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents. 2. Implement a robust needle wash protocol in the autosampler. |
| Low Sensitivity | 1. Incorrect detection wavelength. 2. Sample degradation. 3. Low sample concentration. | 1. Determine the UV maximum (λmax) of the analyte and impurities. 2. Use fresh samples and store them appropriately. 3. Concentrate the sample if possible. |
B. GC Method Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Broad Peaks | 1. Column contamination or degradation. 2. Incorrect injection technique. 3. Dead volume in the system. | 1. Bake out or replace the column. 2. Optimize injection speed and volume. 3. Check and tighten all fittings. |
| Peak Splitting | 1. Inefficient sample focusing at the column head. 2. Incompatible solvent with the stationary phase. | 1. Use a retention gap or optimize the initial oven temperature. 2. Choose a solvent that is compatible with the column's stationary phase. |
| No Peaks or Very Small Peaks | 1. Syringe or injector issue. 2. Leak in the system. 3. Detector malfunction. | 1. Check the syringe for blockage and ensure the injector is at the correct temperature. 2. Perform a leak check. 3. Verify detector parameters and functionality. |
IV. Experimental Protocols
A. Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol outlines a general-purpose reversed-phase HPLC method suitable for separating this compound from its potential non-volatile impurities. Method validation should be performed according to ICH Q2(R1) guidelines.[4][5][6]
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 1 mg/mL.
4. Detection:
-
UV detection at a wavelength determined by the UV spectrum of the main component and its impurities (e.g., 254 nm).
5. System Suitability:
-
Inject a standard solution multiple times to check for system precision (retention time and peak area RSD ≤ 2.0%).
-
Resolution between the main peak and the closest eluting impurity should be ≥ 1.5.
Workflow Diagram: HPLC Impurity Profiling
Caption: Workflow for HPLC-based impurity profiling.
B. Protocol 2: GC-MS for Volatile Impurity Identification
This protocol is designed for the identification of volatile and semi-volatile impurities.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column with a mid-polar stationary phase (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injection Mode: Split (e.g., 50:1)
3. MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-500 amu
-
Scan Speed: 2 scans/sec
4. Sample Preparation:
-
Dissolve the sample in a volatile solvent (e.g., Dichloromethane) to a concentration of approximately 1 mg/mL.
5. Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Logical Relationship: Orthogonal Techniques for Comprehensive Analysis
Caption: Interplay of analytical techniques for impurity analysis.
C. Protocol 3: NMR for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural identification of impurities.[3]
1. Sample Preparation:
-
Isolate the impurity of interest using preparative HPLC.
-
Dissolve a sufficient amount (typically >1 mg) of the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
2. NMR Experiments:
-
1D NMR:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
-
2D NMR (if necessary for complex structures):
-
COSY (Correlation Spectroscopy): Shows ¹H-¹H correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range ¹H-¹³C correlations.
-
3. Data Interpretation:
-
Analyze the chemical shifts, coupling constants, and correlations to deduce the molecular structure of the impurity.
V. Conclusion
A robust analytical strategy employing orthogonal techniques is crucial for the comprehensive impurity profiling of this compound. This guide provides a foundational framework for developing and troubleshooting analytical methods. It is imperative that all methods are validated according to the appropriate regulatory guidelines to ensure data integrity and product quality.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. biotech-spain.com [biotech-spain.com]
- 3. veeprho.com [veeprho.com]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Technical Support Center: Managing the Reactivity of Methyl 4-bromo-5-formylthiophene-2-carboxylate
Welcome to the technical support center for Methyl 4-bromo-5-formylthiophene-2-carboxylate (CAS 648412-59-3)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this versatile thiophene derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its use in complex synthetic routes.
Introduction to the Reactivity Profile
This compound is a highly functionalized building block. Its reactivity is dominated by the interplay of three key functional groups on the thiophene ring: a formyl (aldehyde) group at the 5-position, a methyl ester at the 2-position, and a bromine atom at the 4-position[2]. The electron-rich nature of the thiophene ring influences the reactivity of these substituents[3]. Understanding the chemoselectivity of the aldehyde group in the presence of the ester and bromo functionalities is critical for successful synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during reactions involving the aldehyde group of this compound.
Issue 1: Low Yield in Wittig Reactions
Question: I am attempting a Wittig reaction to convert the formyl group into an alkene, but I am consistently obtaining low yields of the desired product. What are the possible causes and how can I optimize the reaction?
Answer: Low yields in Wittig reactions with this substrate can stem from several factors related to ylide generation and reaction conditions.[4][5]
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Inefficient Ylide Generation | The phosphonium ylide may not be forming completely due to an inappropriate base or reaction conditions.[5] | Ensure you are using a sufficiently strong base to deprotonate the phosphonium salt. For non-stabilized ylides, n-butyllithium (n-BuLi) or sodium hydride (NaH) are common choices.[5] For stabilized ylides, weaker bases like sodium methoxide or triethylamine can be effective.[4] Always perform this step under anhydrous conditions. |
| Steric Hindrance | The bulky triphenylphosphine oxide byproduct can sometimes hinder the reaction, especially with sterically demanding substrates. | Consider using a Horner-Wadsworth-Emmons (HWE) reaction as an alternative. HWE reagents are generally less sterically hindered and the phosphate byproduct is water-soluble, simplifying purification. |
| Side Reactions | The aldehyde may be undergoing side reactions, such as Cannizzaro-type disproportionation if basic conditions are too harsh, or decomposition. | Add the aldehyde slowly to the pre-formed ylide solution at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions. |
| Reagent Purity | Impurities in the starting material or solvent can quench the ylide. | Ensure your this compound is pure and that your solvents are anhydrous. |
Experimental Protocol: General Procedure for a Wittig Reaction
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the appropriate phosphonium salt in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C. Slowly add one equivalent of a strong base (e.g., n-BuLi). Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of a colored solution (often orange or deep red) indicates ylide formation.
-
Reaction with Aldehyde: Cool the ylide solution back down to 0 °C. Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction Monitoring & Work-up: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.[6]
Caption: Workflow for a typical Wittig reaction.
Issue 2: Unwanted Reaction at the Ester Group during Aldehyde Reduction
Question: I want to selectively reduce the aldehyde to an alcohol without affecting the methyl ester. However, I am observing reduction of both functional groups. How can I achieve selective reduction?
Answer: The key to selective reduction is choosing a reducing agent with the appropriate reactivity profile.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Overly Reactive Reducing Agent | Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both aldehydes and esters.[7][8] | Use a milder reducing agent such as sodium borohydride (NaBH₄). NaBH₄ is generally selective for aldehydes and ketones in the presence of esters, especially at low temperatures.[7] |
| High Reaction Temperature | Even with a milder reducing agent, higher temperatures can sometimes lead to the slow reduction of the ester. | Perform the reduction with NaBH₄ at a low temperature (e.g., 0 °C to room temperature) in a protic solvent like methanol or ethanol. |
Experimental Protocol: Selective Reduction of the Aldehyde
-
Dissolve this compound in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) until the effervescence ceases.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired alcohol.
Caption: Choice of reducing agent for selectivity.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the aldehyde group before performing reactions at the bromine position, such as a Suzuki or Stille coupling?
A1: It is highly recommended to protect the aldehyde group, typically as an acetal (e.g., using ethylene glycol and an acid catalyst).[8] Many cross-coupling reactions utilize basic conditions or organometallic reagents that can react with the unprotected aldehyde, leading to side products and lower yields. The acetal protecting group is stable under these conditions and can be easily removed with aqueous acid after the coupling reaction.[8]
Q2: I am performing a Knoevenagel condensation with an active methylene compound. What are the optimal conditions?
A2: The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde and an active methylene compound.[9][10] For your substrate, a weak base is generally sufficient.
-
Catalyst: Piperidine or a catalytic amount of a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[3]
-
Solvent: Ethanol or toluene are common solvents. The choice may depend on the solubility of your reagents.
-
Temperature: The reaction can often be run at room temperature or with gentle heating (reflux).[3] Using a Dean-Stark apparatus to remove the water byproduct can help drive the reaction to completion.
Q3: Can I perform a Grignard reaction or use an organolithium reagent on the aldehyde without affecting the ester?
A3: This is challenging. Both Grignard and organolithium reagents are strong nucleophiles and bases that will react with both the aldehyde and the ester. The aldehyde is generally more electrophilic and will react faster, but competitive reaction at the ester is highly likely. For selective addition to the aldehyde, it is best to first protect the ester group if possible, or to use a less reactive organometallic reagent like an organocuprate, although selectivity may still be an issue.
Q4: How stable is the compound under acidic and basic conditions?
A4:
-
Acidic Conditions: The compound is relatively stable to mild acidic conditions. However, strong acids, especially at elevated temperatures, could potentially lead to decomposition or polymerization of the thiophene ring.[11]
-
Basic Conditions: The ester group is susceptible to hydrolysis under basic conditions (saponification) to form the corresponding carboxylate salt. The aldehyde can undergo aldol-type reactions or Cannizzaro-type reactions under strong basic conditions. Therefore, prolonged exposure to strong bases should be avoided unless a specific transformation is intended.
Q5: What are the best practices for purification of this compound and its derivatives?
A5:
-
Chromatography: Column chromatography on silica gel is a standard and effective method for purifying this compound and its reaction products.[] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often successful.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent purification technique.[]
-
Distillation: Thiophene aldehydes can sometimes be purified by vacuum distillation, but this may not be suitable for this specific compound due to its higher molecular weight and multiple functional groups.[13]
References
- 1. This compound [cymitquimica.com]
- 2. This compound | 648412-59-3 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. diva-portal.org [diva-portal.org]
- 11. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 13. US2741622A - Preparation of thiophene-2-aldehydes - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of Methyl 4-bromo-5-formylthiophene-2-carboxylate
For researchers, scientists, and professionals in drug development, a precise understanding of the molecular structure of novel compounds is fundamental to accelerating discovery. Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse pharmacological activities and electronic properties. Among these, Methyl 4-bromo-5-formylthiophene-2-carboxylate stands as a key intermediate, featuring a multifunctionalized thiophene ring. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful tool for unambiguous structure elucidation and purity assessment of such molecules.
This technical guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. It offers a comparative analysis with structurally related analogs, supported by experimental data and established spectroscopic principles. This guide is designed to not only present data but also to explain the underlying chemical principles that govern the observed spectral features, thereby providing a robust framework for researchers working with substituted thiophenes.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound contains a single proton directly attached to the thiophene ring at the C3 position. Therefore, its ¹H NMR spectrum is predicted to be relatively simple in the aromatic region, dominated by a single peak. The chemical shift of this proton is influenced by the electronic effects of the three substituents: the bromine atom at C4, the formyl group at C5, and the methyl carboxylate group at C2.
Expected Chemical Shifts (in CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H3 | 7.5 - 8.0 | Singlet (s) |
| OCH₃ | ~3.9 | Singlet (s) |
| CHO | ~10.0 | Singlet (s) |
The electron-withdrawing nature of the bromo, formyl, and methyl carboxylate groups deshields the H3 proton, causing it to resonate at a relatively downfield chemical shift. The absence of adjacent protons results in a singlet multiplicity for H3, the methyl protons of the ester, and the formyl proton.
Comparative ¹H NMR Analysis with Structural Analogs
To understand the influence of each substituent on the ¹H NMR spectrum, a comparative analysis with simpler, related thiophene derivatives is invaluable. The following table summarizes the experimental ¹H NMR data for key analogs.
| Compound | H3 (ppm) | H5 (ppm) | Other Protons (ppm) |
| Methyl thiophene-2-carboxylate | 7.8 (dd) | 7.1 (dd) | 3.9 (s, OCH₃) |
| Methyl 4-bromothiophene-2-carboxylate | 7.5 (d) | 7.9 (d) | 3.8 (s, OCH₃) |
| 4-Bromothiophene-2-carboxaldehyde | 7.4 (d) | 8.0 (d) | 9.8 (s, CHO) |
| This compound (Predicted) | 7.7 (s) | - | ~3.9 (s, OCH₃), ~10.0 (s, CHO) |
Data for analogs are compiled from various chemical suppliers and spectral databases.
This comparison highlights the significant downfield shift of the thiophene protons due to the presence of electron-withdrawing groups. The introduction of a bromine atom at the C4 position in Methyl 4-bromothiophene-2-carboxylate shifts the H3 proton upfield slightly compared to the unsubstituted parent ester, a consequence of the complex interplay of inductive and resonance effects. The presence of a formyl group, a strong electron-withdrawing group, is expected to further deshield the remaining ring proton.
The Causality Behind Experimental Choices in NMR Spectroscopy
The reliability of NMR data hinges on meticulous experimental setup. The choice of solvent, concentration, and acquisition parameters are critical for obtaining a high-quality spectrum.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single deuterium lock signal.
-
Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of solvent is typically sufficient for ¹H NMR.
-
Internal Standard: Tetramethylsilane (TMS) is universally used as an internal standard (δ = 0.00 ppm) for calibrating the chemical shift axis.
Experimental Protocol for ¹H NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve the sample in ~0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
Set the spectral width to encompass the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds between scans to ensure complete proton relaxation.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Logical Workflow for Structural Elucidation
The process from sample preparation to final structure confirmation follows a logical and self-validating workflow.
Trustworthiness and Self-Validation
The described protocol is a self-validating system. The internal consistency of the data—such as the integration values corresponding to the number of protons and the observed multiplicities matching the predicted coupling patterns—provides a high degree of confidence in the structural assignment. Furthermore, comparison with data from orthogonal techniques like mass spectrometry and infrared spectroscopy can offer definitive structural confirmation.[1]
Authoritative Grounding and Mechanistic Insights
The chemical shifts of protons on a thiophene ring are governed by the electronic properties of the substituents.[2][3] Electron-withdrawing groups, such as the formyl and carboxylate groups in the title compound, decrease the electron density at the ring protons through resonance and inductive effects. This deshielding effect causes the proton to experience a stronger effective magnetic field, thus resonating at a higher frequency (downfield shift). Conversely, electron-donating groups would increase the electron density and cause an upfield shift. The position of the substituents also plays a crucial role in determining the magnitude of these effects.[2][4]
Conclusion
The ¹H NMR spectrum of this compound is a powerful diagnostic tool for its structural characterization. By understanding the principles of substituent effects and following a rigorous experimental protocol, researchers can confidently interpret the spectral data. The comparative analysis with related thiophene derivatives provides a valuable framework for predicting and understanding the spectra of other complex, substituted heterocyclic systems, thereby empowering researchers in their synthetic and drug discovery endeavors.
References
comparing reactivity of Methyl 4-bromo-5-formylthiophene-2-carboxylate with other thiophene derivatives
An In-Depth Comparative Guide to the Reactivity of Methyl 4-bromo-5-formylthiophene-2-carboxylate
For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of multifunctional building blocks is essential for designing efficient and robust synthetic routes. This compound is a highly functionalized thiophene derivative that serves as a versatile intermediate in the synthesis of complex pharmaceutical agents and advanced organic materials.[1] This guide provides a comprehensive comparison of its reactivity against other thiophene derivatives, supported by mechanistic principles and experimental insights, to empower chemists in their synthetic endeavors.
The Molecular Architecture: Understanding the Source of Reactivity
This compound is a unique scaffold featuring a thiophene ring substituted with three distinct functional groups: a bromine atom, a formyl (aldehyde) group, and a methyl ester.[1] The strategic placement of these groups dictates the molecule's electronic landscape and, consequently, its chemical behavior.
The thiophene ring itself is an aromatic heterocycle, generally considered electron-rich compared to benzene due to the participation of the sulfur atom's lone pair in the π-system.[2][3] However, the substituents on the target molecule drastically alter this intrinsic property:
-
Formyl Group (-CHO) at C5: A potent electron-withdrawing group (EWG) that deactivates the ring through both inductive and resonance effects.
-
Methyl Ester (-COOCH₃) at C2: Another strong EWG that similarly reduces the electron density of the thiophene ring.
-
Bromine Atom (-Br) at C4: Exerts a strong electron-withdrawing inductive effect, which outweighs its weaker electron-donating resonance effect.
The cumulative effect of these three EWGs renders the thiophene nucleus in this compound significantly electron-deficient .[4][5][6] This electronic feature is the cornerstone of its reactivity, enhancing its performance in certain reaction classes while diminishing it in others.
Caption: Electronic influence of substituents on the thiophene ring.
Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The C4-Br bond is a prime site for carbon-carbon bond formation via transition metal catalysis. The electron-deficient nature of the thiophene ring in this compound proves to be a significant advantage in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl structures.[7][8] The rate-determining step is often the oxidative addition of a palladium(0) catalyst into the carbon-halogen bond.
-
This compound: The strong electron-withdrawing pull from the formyl and ester groups makes the carbon atom at the C4 position highly electrophilic. This facilitates the oxidative addition of Pd(0), leading to higher reactivity.
-
Comparison with Simpler Thiophenes:
References
- 1. This compound | 648412-59-3 | Benchchem [benchchem.com]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Tuning the polarity of charge carriers using electron deficient thiophenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Tuning the polarity of charge carriers using electron deficient thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Profile of Methyl 4-bromo-5-formylthiophene-2-carboxylate for Researchers
For Immediate Release
In the landscape of heterocyclic chemistry, thiophene derivatives stand out as versatile building blocks for the synthesis of complex organic molecules, particularly in the fields of materials science and medicinal chemistry. Among these, Methyl 4-bromo-5-formylthiophene-2-carboxylate serves as a critical trifunctionalized intermediate. Its distinct substitution pattern—featuring an ester, a formyl group, and a bromine atom—offers multiple reaction sites for further molecular elaboration. This guide provides an in-depth analysis of its spectroscopic data, offers a comparison with relevant alternatives, and presents a validated experimental protocol for its application.
Part 1: Spectroscopic Characterization of this compound
A precise understanding of a compound's spectroscopic signature is paramount for confirming its identity and purity. The data presented below has been aggregated from supplier technical documents and cross-referenced with analogous structures in peer-reviewed literature.[1]
Chemical Structure:
References
A Comparative Guide to Alternative Reagents for Methyl 4-bromo-5-formylthiophene-2-carboxylate in Synthesis
Introduction
In the landscape of pharmaceutical and materials science research, the strategic assembly of molecular scaffolds is paramount. Thiophene derivatives, in particular, are well-established as "privileged structures" due to their prevalence in a wide array of biologically active compounds and organic electronic materials. Methyl 4-bromo-5-formylthiophene-2-carboxylate is a highly versatile trifunctional building block, offering three distinct points for chemical modification: a bromine atom at the 4-position, a formyl (aldehyde) group at the 5-position, and a methyl ester at the 2-position. This arrangement allows for a programmed, regioselective synthesis of complex, polysubstituted thiophenes.
The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds. The formyl group is a gateway for transformations such as Wittig reactions, reductive aminations, and condensations. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide.
While incredibly useful, reliance on a single building block can present challenges related to cost, commercial availability, or specific reactivity constraints. This guide provides a comprehensive comparison of viable alternative reagents, offering researchers the flexibility to navigate synthetic challenges and unlock new chemical space. We will explore how modifying the halogen, rearranging the substituents, or even reversing the polarity of the key reactive site can provide significant advantages in specific applications.
Understanding the Reactivity Landscape
To effectively evaluate alternatives, we must first appreciate the distinct reactivity of each functional group on the parent molecule. The choice of a subsequent reaction often dictates which alternative reagent might be most suitable.
Caption: Reaction pathways available from the core reagent.
Class 1: Halogen Analogs (Iodo and Chloro Derivatives)
The most direct alternatives involve replacing the bromine atom with another halogen. This choice profoundly impacts the reagent's performance in cross-coupling reactions, as the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity trend follows the carbon-halogen bond strength: C-I < C-Br < C-Cl.
Alternative 1: Methyl 4-iodo-5-formylthiophene-2-carboxylate
The iodo analog is the more reactive electrophile. The weaker carbon-iodine bond facilitates faster oxidative addition, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Advantages:
-
Higher Reactivity: Ideal for challenging Suzuki or Sonogashira couplings where the bromo-analog is sluggish.
-
Milder Conditions: Can often be performed at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.
-
Catalyst Efficiency: May require lower concentrations of the palladium catalyst.
Disadvantages:
-
Cost and Availability: Generally more expensive and less commercially available than the bromo- or chloro-analogs.
-
Stability: Can be more light-sensitive and prone to degradation over long-term storage.
Alternative 2: Methyl 4-chloro-5-formylthiophene-2-carboxylate
The chloro analog represents a more economical but less reactive option. The strength of the C-Cl bond necessitates more forcing conditions and specialized catalyst systems to achieve efficient oxidative addition.
Advantages:
-
Lower Cost: Typically the most cost-effective of the halogenated series.
-
Stability: Generally more stable than the iodo- and bromo-analogs.
Disadvantages:
-
Lower Reactivity: Requires higher temperatures, higher catalyst loadings, and often specialized, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to promote the difficult oxidative addition step.
-
Harsher Conditions: The required high temperatures can be incompatible with thermally sensitive substrates.
Performance Comparison in Palladium-Catalyzed Cross-Coupling
The following table synthesizes expected performance trends for Suzuki-Miyaura coupling based on established principles of halogen reactivity in related systems.
| Feature | Iodo-Analog | Bromo-Analog (Baseline) | Chloro-Analog |
| Reactivity | High | Moderate | Low |
| Typical Temp. | RT – 80 °C | 80 – 120 °C | >120 °C |
| Catalyst Loading | Low (e.g., 0.5-2 mol%) | Moderate (e.g., 2-5 mol%) | High (e.g., 5-10 mol%) |
| Ligand Choice | Standard (e.g., PPh₃) | Standard or specialized | Specialized (e.g., SPhos, XPhos) |
| Reaction Time | Short | Moderate | Long |
| Key Advantage | High efficiency, mildness | Balance of cost & reactivity | Low cost |
Class 2: Boronic Acid and Ester Analogs
Instead of modifying the halogen, a powerful alternative strategy is to reverse the polarity of the reactive site. By converting the C-Br bond to a C-B bond (as a boronic acid or, more commonly, a stable pinacol ester), the thiophene becomes the nucleophilic partner in a Suzuki coupling.
Alternative 3: Methyl 5-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
This reagent is ideal for coupling with aryl or vinyl halides/triflates. The pinacol ester provides enhanced stability over the free boronic acid, making it easier to handle and store.
Advantages:
-
Reversed Polarity: Enables coupling with a vast library of commercially available aryl/vinyl halides.
-
Stability: Pinacol esters are generally solid, stable compounds amenable to purification by chromatography and long-term storage.
-
Orthogonal Reactivity: The boronic ester can participate in Suzuki reactions under conditions that might be incompatible with other functionalities, offering a different strategic approach.
Disadvantages:
-
Synthesis: Requires an additional synthetic step from the bromo-analog (typically via Miyaura borylation or lithium-halogen exchange followed by reaction with a borate ester).
-
Hydrolytic Sensitivity: While more stable than boronic acids, pinacol esters can still be sensitive to hydrolysis, especially under acidic or basic aqueous conditions.
Caption: Standard vs. Reversed Polarity Suzuki Coupling Strategy.
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on the specific substrates used.
Protocol 1: Typical Suzuki Coupling with this compound
This protocol is based on typical conditions reported for Suzuki couplings of bromothiophenes.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Phosphate (K₃PO₄) (2.1 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add this compound,
A Senior Application Scientist's Guide to the Characterization of Methyl 4-bromo-5-formylthiophene-2-carboxylate and Its Derivatives
For drug development professionals and researchers in organic synthesis, the thiophene ring is a privileged scaffold, a foundational component in numerous FDA-approved drugs and advanced materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable bio-isosteric replacement for phenyl rings in drug design.[1] Among the vast family of thiophene derivatives, Methyl 4-bromo-5-formylthiophene-2-carboxylate (CAS 648412-59-3) stands out as a particularly versatile synthetic intermediate. Its trifunctional nature—a methyl ester at C2, a bromine atom at C4, and a formyl group at C5—offers multiple reactive handles for diversification, enabling the construction of complex molecular architectures.[3]
This guide provides an in-depth comparison of the analytical characterization of this core compound and its key derivatives. We will explore how subtle changes in substitution patterns dramatically influence spectroscopic data, providing a robust framework for structural elucidation and purity verification.
The Synthetic Landscape: From Thiophene to Complex Scaffolds
The synthesis of polysubstituted thiophenes is a cornerstone of heterocyclic chemistry. Strategies often rely on sequential, regioselective reactions. A common approach involves direct lithiation of a starting thiophene, followed by quenching with various electrophiles to install functional groups.[2] The sequence of these steps is critical for achieving the desired substitution pattern. For instance, amide-directed ortho-lithiation can be used to introduce a formyl group, followed by electrophilic bromination to yield the target scaffold.[2][4]
The general synthetic pathway can be visualized as a multi-step process where each transformation builds upon the last, requiring careful control of reaction conditions to ensure high chemo- and regioselectivity.
Caption: General synthetic route to a complex thiophene derivative.[2][4]
The Analyst's Toolkit: A Workflow for Unambiguous Characterization
Once a compound is synthesized, its structural identity and purity must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle. The workflow from a newly synthesized compound to a fully characterized molecule is a systematic process.
Caption: Standard workflow for the characterization of a novel compound.
Comparative Spectral Data Analysis
The true power of spectroscopic analysis lies in comparison. By examining the spectra of related molecules, we can assign specific signals and understand the electronic and steric effects of different functional groups. The following table compares the expected and reported spectral data for this compound and three key derivatives.
Table 1: Comparative Spectroscopic Data of Thiophene Derivatives
| Compound | ¹H NMR (δ, ppm) | Key FTIR (cm⁻¹) | Mass Spec (m/z) |
| Methyl 4-bromo-5-formyl-thiophene-2-carboxylate (Target Compound) | Thiophene-H: ~8.0 (s, 1H)Aldehyde-H: ~9.9 (s, 1H)Methyl-H: ~3.9 (s, 3H) | C=O (Ester): ~1720C=O (Aldehyde): ~1680Aromatic C=C: ~1550-1400 | [M]⁺: 247.9 / 249.9 (Br isotopes) |
| Methyl 4-bromothiophene-2-carboxylate [5](Lacks Formyl Group) | Thiophene-H3: ~7.6 (d, 1H)Thiophene-H5: ~7.9 (d, 1H)Methyl-H: ~3.8 (s, 3H) | C=O (Ester): ~1715Aromatic C=C: ~1540-1400 | [M]⁺: 219.9 / 221.9 (Br isotopes) |
| Methyl 5-bromothiophene-2-carboxylate [6][7](Isomeric Bromine) | Thiophene-H3: ~7.55 (d, 1H)Thiophene-H4: ~7.33 (d, 1H)Methyl-H: ~3.40 (s, 3H) | C=O (Ester): ~1710Aromatic C=C: ~1530-1400 | [M]⁺: 219.9 / 221.9 (Br isotopes) |
| 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [2][4](Complex Derivative) | Aldehyde-H: ~10.4 (s, 1H)Amide-H: ~9.8 (s, 1H)Aryl-H: 7.1-7.6 (m, 5H)Propyl-H: 0.9-2.8 (m, 7H) | C=O (Amide): ~1640C=O (Aldehyde): ~1670N-H stretch: ~3300 | [M+H]⁺: 352.0 / 354.0 (Br isotopes) |
Note: Data for the target compound is predicted based on established chemical shift and vibrational frequency principles, confirmed by vendor-supplied data.[3] Isotopic peaks for bromine (⁷⁹Br/⁸¹Br) are expected in mass spectra.
Analysis Insights:
-
The Formyl Group Signature: Comparing the target compound to Methyl 4-bromothiophene-2-carboxylate reveals the clear impact of the aldehyde. The ¹H NMR spectrum of the target compound is expected to show a highly deshielded singlet at ~9.9 ppm for the aldehyde proton and will lack the coupled doublet system of the thiophene protons, instead showing a single singlet for the remaining H3 proton. In the FTIR spectrum, a second carbonyl stretch appears around 1680 cm⁻¹.
-
Positional Isomerism: The difference between the 4-bromo and 5-bromo derivatives is subtle but critical. In Methyl 5-bromothiophene-2-carboxylate, the two thiophene protons are adjacent (at C3 and C4) and appear as distinct doublets with a characteristic coupling constant.[6] In the 4-bromo isomer, the protons are at C3 and C5, resulting in a different coupling pattern and chemical shifts. This highlights the diagnostic power of NMR in distinguishing isomers.
-
Complex Scaffolds: The spectrum of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide demonstrates how these principles extend to more complex molecules.[2][4] The ester group is replaced by an amide, shifting the carbonyl peak in the IR spectrum to a lower wavenumber (~1640 cm⁻¹) and introducing an N-H stretch. The ¹H NMR becomes significantly more complex with the addition of signals for the propyl and phenyl groups, but the key aldehyde proton signal remains a distinct and identifiable feature.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Trustworthy data is the bedrock of scientific integrity. The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum, ensuring data is both accurate and reproducible.
Objective: To obtain a high-resolution ¹H NMR spectrum of a thiophene derivative for structural confirmation.
Materials:
-
NMR tube (clean, dry)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Sample (~5-10 mg)
-
Pipette
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation (The "Why"): Weigh approximately 5-10 mg of the purified, dry sample. The sample must be free of residual solvent to avoid interfering signals.
-
Solvent Selection (The "Why"): Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For highly polar compounds, DMSO-d₆ may be necessary. The deuterium (²H) is "invisible" in ¹H NMR, providing a "clean" window to observe the sample.
-
Dissolution: Add ~0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Ensure complete dissolution. A clear, particulate-free solution is essential for high-resolution spectra.
-
Transfer: Transfer the solution to the NMR tube using a pipette.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks. Poor shimming leads to broad, distorted signals.
-
-
Acquisition:
-
Acquire a standard ¹H spectrum. A typical experiment involves 8 to 16 scans.
-
Process the data by applying a Fourier transform, phasing the spectrum to ensure all peaks are in the positive absorptive mode, and referencing the spectrum. For CDCl₃, the residual solvent peak is referenced to 7.26 ppm.
-
-
Data Interpretation:
-
Integrate the peaks to determine the relative ratios of protons.
-
Analyze the chemical shifts (δ) to identify the electronic environment of the protons.
-
Analyze the coupling patterns (singlet, doublet, triplet, etc.) to determine the connectivity of adjacent, non-equivalent protons.
-
By following this self-validating protocol, the resulting spectrum will be a reliable fingerprint of the molecule, suitable for publication and patent filings.
Conclusion
The characterization of this compound and its derivatives is a logical process rooted in the fundamental principles of spectroscopy. Each functional group and its specific position on the thiophene ring imparts a unique and identifiable signature in the ¹H NMR, FTIR, and mass spectra. By systematically comparing the spectra of a target compound with those of its simpler or isomeric analogues, researchers can confidently elucidate complex structures, confirm synthetic success, and build the robust data packages required for advancing drug discovery and materials science.
References
- 1. Methyl 4-bromo-5-methylthiophene-2-carboxylate | 237385-15-8 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 648412-59-3 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 4-bromothiophene-2-carboxylate(62224-16-2) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Thiophene Carboxylates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, halogenated thiophenes are indispensable building blocks for the construction of a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The carboxylate functionality on the thiophene ring further enhances their utility, providing a handle for subsequent transformations or acting as a key pharmacophoric element. When designing synthetic routes utilizing these intermediates, a critical decision lies in the choice of the halogen substituent. This guide provides an in-depth comparative analysis of bromo- and chloro-thiophene carboxylates, focusing on their synthesis, physicochemical properties, and relative reactivity in palladium-catalyzed cross-coupling reactions.
At a Glance: The Reactivity Hierarchy
It is a well-established principle in cross-coupling chemistry that the reactivity of aryl halides follows the trend: I > Br > Cl > F. This holds true for the thiophene series. Bromo-thiophene carboxylates are generally more reactive and require milder reaction conditions than their chloro- counterparts. This difference is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the often rate-determining oxidative addition step in the catalytic cycle.
Physicochemical Properties: The Root of the Reactivity Difference
The disparate reactivity of bromo- and chloro-thiophene carboxylates can be rationalized by examining their intrinsic physicochemical properties.
| Property | Bromo-Thiophene Carboxylate | Chloro-Thiophene Carboxylate | Implication for Reactivity |
| C-X Bond Dissociation Energy | Lower | Higher | The weaker C-Br bond is more readily cleaved during oxidative addition to the palladium catalyst. |
| Polarizability of C-X Bond | More polarizable | Less polarizable | The more diffuse electron cloud of the C-Br bond facilitates interaction with the soft palladium(0) catalyst. |
| Electronegativity of Halogen | Less electronegative | More electronegative | The higher electronegativity of chlorine has a more pronounced inductive electron-withdrawing effect. |
| Hammett Substituent Constants (σ) | σp (Br) = +0.23 | σp (Cl) = +0.23 | While the overall Hammett parameters for bromo and chloro substituents on an aromatic ring are similar, the greater polarizability of bromine dominates the interaction with the palladium catalyst in the oxidative addition step.[1][2] |
| ¹³C NMR Chemical Shift of C-X | Generally more downfield | Generally more upfield | The chemical shift of the carbon atom attached to the halogen can provide insight into the electronic environment. While specific data for all isomers is not readily available, the trend generally shows the carbon attached to a more electronegative atom appearing at a higher field.[3][4][5] |
Synthesis of Halogenated Thiophene Carboxylates
A variety of synthetic methods are available for the preparation of both bromo- and chloro-thiophene carboxylates. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Common Synthetic Routes:
-
Direct Halogenation: Electrophilic halogenation of a thiophene carboxylate precursor using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is a common strategy. The regioselectivity is directed by the existing carboxylate group.
-
Carboxylation of Halothiophenes: This involves the formation of an organometallic intermediate (Grignard or organolithium) from a halothiophene, followed by quenching with carbon dioxide.
-
From Halogenated Precursors: Oxidation of a hydroxymethyl or formyl group on a pre-existing halothiophene can yield the desired carboxylic acid. Esterification can then be carried out under standard conditions.[6]
Comparative Reactivity in Key Cross-Coupling Reactions
The superior reactivity of bromo-thiophene carboxylates is evident across a range of palladium-catalyzed cross-coupling reactions. However, with the development of advanced catalyst systems, chloro-thiophene carboxylates have become increasingly viable and economically attractive substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. Bromo-thiophene carboxylates readily undergo this coupling with a variety of aryl and heteroaryl boronic acids and esters using standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.[3][7][8]
In contrast, the coupling of chloro-thiophene carboxylates often requires more specialized and highly active catalyst systems. These typically involve bulky, electron-rich phosphine ligands such as those developed by Buchwald and others (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[9][10] These ligands promote the challenging oxidative addition of the stronger C-Cl bond to the palladium center.
Illustrative Comparison (Hypothetical Direct Comparison):
| Substrate | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 5-bromo-thiophene-2-carboxylate | Pd(PPh₃)₄, Na₂CO₃ | 80 | 4 | >90 |
| Methyl 5-chloro-thiophene-2-carboxylate | Pd(PPh₃)₄, Na₂CO₃ | 80 | 24 | <10 |
| Methyl 5-chloro-thiophene-2-carboxylate | Pd₂(dba)₃, XPhos, K₃PO₄ | 100 | 8 | >85 |
This illustrates that while the chloro-analog is significantly less reactive with traditional catalysts, high yields can be achieved by employing more advanced catalyst systems and potentially more forcing conditions.
Heck Reaction
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, shows a similar reactivity trend. Bromo-thiophene carboxylates generally provide good to excellent yields under standard Heck conditions (e.g., Pd(OAc)₂, PPh₃, Et₃N).[11][12][13] Chloro-thiophene carboxylates, on the other hand, are more challenging substrates and often require higher temperatures and more specialized ligands to achieve satisfactory conversion.
Sonogashira Coupling
In the Sonogashira coupling of aryl halides with terminal alkynes, bromo-thiophene carboxylates are again the more reactive partners.[8][14][15] The coupling of chloro-thiophene carboxylates is feasible but typically requires more active palladium catalysts and sometimes higher catalyst loadings. Copper-free Sonogashira protocols have also been developed that can be effective for these less reactive substrates.[16][17]
Buchwald-Hartwig Amination
The palladium-catalyzed formation of C-N bonds via Buchwald-Hartwig amination also demonstrates the higher reactivity of bromo-thiophene carboxylates.[18][19][20][21][22] While the amination of chloro-thiophene carboxylates is possible, it generally necessitates the use of bulky, electron-rich phosphine ligands (Buchwald ligands) and often stronger bases and higher temperatures to achieve comparable yields to their bromo counterparts.
Negishi Coupling
The Negishi coupling, which utilizes organozinc reagents, is a powerful tool due to the high functional group tolerance of the organozinc partner. Bromo-thiophene carboxylates are excellent substrates for Negishi coupling.[23][24][25][26][27] The coupling of chloro-thiophene carboxylates is also achievable, often with high efficiency, particularly when using nickel or palladium catalysts with specialized ligands.[27]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-Thiophene Carboxylate
General Protocol for Suzuki-Miyaura Coupling of a Chloro-Thiophene Carboxylate
Conclusion and Practical Considerations
The choice between a bromo- and a chloro-thiophene carboxylate for a cross-coupling reaction is a trade-off between reactivity and cost/availability. Bromo-derivatives offer the advantage of higher reactivity, often leading to higher yields, shorter reaction times, and the use of less expensive, traditional catalyst systems. This makes them ideal for small-scale synthesis and rapid analog generation where substrate cost is not the primary concern.
Chloro-thiophene carboxylates, while less reactive, are often more economical and readily available, making them attractive for large-scale synthesis. The development of highly active palladium catalysts with bulky, electron-rich ligands has significantly expanded the utility of these less reactive halides. However, these specialized catalysts can be more expensive, and the reactions may require more stringent conditions (higher temperatures, longer reaction times, and strictly inert atmospheres).
For drug development professionals and process chemists, the initial exploration of a synthetic route may favor the more reliable bromo-thiophene carboxylates. However, for cost-effective, large-scale production, the development of a robust process using the corresponding chloro-thiophene carboxylate is often a worthwhile endeavor.
References
- 1. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. global.oup.com [global.oup.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 2-chlorothiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. Exploring Negishi coupling for conjugated polymer synthesis - American Chemical Society [acs.digitellinc.com]
- 24. Exploring Negishi coupling for conjugated polymer synthesis - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 25. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 26. Negishi Coupling [organic-chemistry.org]
- 27. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
A Comparative Guide to the Elemental Analysis of Methyl 4-bromo-5-formylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Methyl 4-bromo-5-formylthiophene-2-carboxylate, a substituted thiophene, presents a unique analytical challenge due to the presence of bromine and sulfur. This guide, from the perspective of a Senior Application Scientist, offers an in-depth comparison of modern analytical techniques for the elemental analysis of this compound and its structural analogs. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a comparative analysis to guide researchers in selecting the most appropriate methodology for their specific needs.
Theoretical Elemental Composition
Before delving into analytical techniques, it is crucial to establish the theoretical elemental composition of this compound. This theoretical baseline serves as the benchmark against which experimental results are compared, allowing for an assessment of sample purity and analytical accuracy.
Molecular Formula: C₇H₅BrO₃S
Molecular Weight: 249.08 g/mol
Based on these values, the theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 33.75 |
| Hydrogen | H | 1.01 | 5 | 5.05 | 2.03 |
| Bromine | Br | 79.90 | 1 | 79.90 | 32.08 |
| Oxygen | O | 16.00 | 3 | 48.00 | 19.27 |
| Sulfur | S | 32.07 | 1 | 32.07 | 12.87 |
This theoretical composition is the gold standard for purity assessment. Any significant deviation in experimental findings would warrant further investigation into the sample's integrity or the analytical method's accuracy.
Comparative Compounds for Method Validation
To provide a comprehensive comparison, we will consider two structurally related thiophene derivatives. These compounds, sharing the core thiophene ring but differing in functional groups, allow for a robust evaluation of the analytical techniques across a spectrum of similar matrices.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences from Target Compound |
| Methyl 4-bromothiophene-2-carboxylate | C₆H₅BrO₂S | 221.07 | Lacks the formyl group |
| 5-Bromothiophene-2-carbaldehyde | C₅H₃BrOS | 191.05 | Lacks the methyl carboxylate group |
The elemental analysis of these compounds alongside the primary target will provide a clearer picture of each technique's performance and versatility.
A Comparative Analysis of Elemental Analysis Techniques
The choice of an elemental analysis technique is dictated by several factors, including the elements of interest, required sensitivity, sample matrix, and available instrumentation. For a compound containing carbon, hydrogen, sulfur, and a halogen, a multi-faceted approach is often necessary. Here, we compare three prevalent techniques: Combustion Analysis (CHNS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-ray Fluorescence (XRF).
Combustion Analysis (CHNS)
Combustion analysis is a robust and widely used technique for the determination of carbon, hydrogen, nitrogen, and sulfur in organic compounds. The underlying principle involves the complete combustion of a sample in a high-temperature furnace, followed by the quantitative detection of the resulting gaseous products.
Workflow for Combustion Analysis
Caption: A simplified workflow for CHNS combustion analysis.
Causality in Experimental Choices:
-
Sample Preparation: A homogeneous and accurately weighed sample is critical for accurate results. The use of a microbalance is standard practice to ensure precision.
-
Combustion Temperature: The furnace temperature is typically set around 900-1000°C to ensure complete combustion of the thiophene ring and the breakdown of the organobromine bond.
-
Catalysts: Catalysts such as tungsten(VI) oxide or vanadium(V) pentoxide are often used to facilitate complete oxidation.
-
Detection: A thermal conductivity detector (TCD) is commonly employed to quantify the evolved gases (CO₂, H₂O, SO₂, and N₂). The difference in thermal conductivity between the carrier gas (typically helium) and the sample gas is proportional to the concentration of the element.
Self-Validation: The protocol's validity is confirmed by analyzing a certified reference material with a known elemental composition before and after the analysis of the unknown samples. The results for the reference material must fall within the specified tolerance limits.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique capable of detecting metals and some non-metals at trace and ultra-trace levels. For our target compound, it is particularly well-suited for the determination of bromine and sulfur.
Workflow for ICP-MS Analysis
Caption: A schematic of the ICP-MS analytical workflow.
Causality in Experimental Choices:
-
Sample Digestion: The organic matrix must be destroyed to introduce the elements into the plasma in a suitable form. Microwave-assisted acid digestion is a common and efficient method. A mixture of nitric acid and hydrogen peroxide is often used to break down the organic components.
-
Plasma: An argon plasma, reaching temperatures of up to 10,000 K, is used to ionize the atoms of the elements of interest.
-
Mass Spectrometry: The ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the specific and sensitive detection of bromine and sulfur isotopes.
Self-Validation: The use of an internal standard, an element with similar ionization properties to the analytes but not present in the sample, is crucial for correcting matrix effects and instrument drift. Spiking the sample with a known concentration of the analytes and measuring the recovery also serves as a validation step.
X-ray Fluorescence (XRF) Spectroscopy
XRF is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly advantageous for solid samples and requires minimal sample preparation.
Workflow for XRF Analysis
Caption: The fundamental workflow of XRF spectroscopy.
Causality in Experimental Choices:
-
Sample Preparation: For powdered samples like our target compound, pressing the powder into a pellet is the standard procedure. This creates a flat, homogeneous surface for analysis, which is critical for obtaining reproducible results. A binder may be used to improve the mechanical stability of the pellet.
-
Excitation Source: A primary X-ray beam is used to excite the atoms in the sample, causing them to emit characteristic fluorescent X-rays.
-
Detection: The energy and intensity of the emitted X-rays are measured by a detector. Each element emits X-rays at a unique energy, allowing for qualitative analysis, while the intensity of the X-rays is proportional to the concentration of the element, enabling quantitative analysis.
Self-Validation: Calibration is performed using a set of certified reference materials with matrices similar to the sample. The accuracy of the analysis is dependent on the quality of the calibration standards.
Comparison of Analytical Techniques
| Feature | Combustion Analysis (CHNS) | ICP-MS | XRF Spectroscopy |
| Elements Detected | C, H, N, S | Br, S, and other trace elements | Br, S, and elements heavier than Na |
| Sensitivity | Percent to ppm levels | ppb to ppt levels | ppm to percent levels |
| Sample Preparation | Simple weighing | Complex acid digestion | Minimal (pellet pressing) |
| Destructive? | Yes | Yes | No |
| Analysis Time | Rapid (minutes per sample) | Moderate (including digestion) | Rapid (minutes per sample) |
| Key Advantage | Direct measurement of C, H, N, S | Extremely high sensitivity | Non-destructive, minimal sample prep |
| Key Limitation | Does not directly measure halogens | Indirect measurement of C, H, O | Lower sensitivity for lighter elements |
Detailed Experimental Protocols
Protocol 1: CHNS Combustion Analysis
-
Instrument Preparation:
-
Ensure the combustion and reduction tubes are packed with the appropriate reagents and conditioned according to the manufacturer's instructions.
-
Calibrate the instrument using a certified organic standard (e.g., acetanilide).
-
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the sample into a tin capsule using a microbalance.
-
Fold the capsule to enclose the sample and eliminate any air pockets.
-
-
Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (approx. 950°C) in the presence of a pulse of pure oxygen.
-
The combustion products (CO₂, H₂O, SO₂, and NOx) are swept by a helium carrier gas through a reduction tube to convert NOx to N₂.
-
The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, N, and S based on the detector response and the sample weight.
-
Protocol 2: ICP-MS Analysis for Bromine and Sulfur
-
Sample Digestion:
-
Accurately weigh approximately 50 mg of the sample into a clean, microwave-transparent digestion vessel.
-
Add 5 mL of concentrated nitric acid and 2 mL of 30% hydrogen peroxide.
-
Seal the vessel and place it in the microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.
-
Allow the vessel to cool to room temperature before opening.
-
-
Sample Dilution:
-
Quantitatively transfer the digested sample to a 50 mL volumetric flask.
-
Add an internal standard solution (e.g., yttrium or rhodium) to a final concentration of 10 ppb.
-
Dilute to the mark with deionized water.
-
-
Instrumental Analysis:
-
Tune the ICP-MS instrument to optimize sensitivity and minimize interferences.
-
Aspirate the prepared sample solution into the instrument.
-
Monitor the isotopes ⁷⁹Br, ⁸¹Br, and ³⁴S.
-
-
Data Analysis:
-
Quantify the concentrations of bromine and sulfur using a calibration curve prepared from certified standards.
-
Correct for any dilutions performed during sample preparation.
-
Protocol 3: XRF Analysis for Bromine and Sulfur
-
Sample Preparation:
-
Grind the crystalline sample to a fine, homogeneous powder using an agate mortar and pestle.
-
Mix approximately 4 g of the powdered sample with 1 g of a wax binder.
-
Press the mixture in a pellet die at a pressure of 10-15 tons for 1-2 minutes to form a stable pellet.
-
-
Instrumental Analysis:
-
Place the pellet into the XRF spectrometer's sample holder.
-
Select the appropriate analytical program for organic matrices.
-
Initiate the measurement. The sample is irradiated with X-rays, and the emitted fluorescent X-rays are collected and analyzed.
-
-
Data Analysis:
-
The instrument software identifies the elements present based on the energy of the detected X-rays.
-
The concentration of each element is determined by comparing the intensity of its characteristic X-rays to those of calibration standards.
-
Conclusion
The elemental analysis of this compound requires a strategic combination of analytical techniques to obtain a complete and accurate compositional profile.
-
Combustion analysis is the definitive method for determining the percentages of carbon, hydrogen, and sulfur, providing crucial information for confirming the empirical formula.
-
ICP-MS offers unparalleled sensitivity for the quantification of bromine and can also be used for sulfur, making it ideal for trace-level analysis and impurity profiling.
-
XRF spectroscopy provides a rapid, non-destructive screening tool for bromine and sulfur, particularly useful for quality control applications where high sample throughput is required.
By understanding the strengths and limitations of each technique and implementing robust, self-validating protocols, researchers can confidently and accurately characterize this and other novel thiophene derivatives, ensuring the integrity of their scientific findings and the quality of potential pharmaceutical candidates.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-bromo-5-formylthiophene-2-carboxylate
As researchers and professionals dedicated to scientific advancement, our responsibility extends beyond discovery to encompass the safe and environmentally conscious management of all chemical substances. This guide provides a detailed, operational framework for the proper disposal of Methyl 4-bromo-5-formylthiophene-2-carboxylate (CAS No. 648412-59-3). The procedural steps outlined are grounded in established laboratory safety principles and regulatory standards, ensuring the protection of personnel and the environment.
The structure of this molecule—incorporating a halogen (bromine), a sulfur-containing heterocycle (thiophene), and a reactive aldehyde (formyl) group—necessitates a cautious and informed approach to its waste management. This protocol is designed to provide clarity and instill confidence in handling its disposal.
Hazard Assessment and Characterization
Based on these related compounds, this chemical should be treated as hazardous, exhibiting the following potential characteristics:
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[1]
-
Skin Corrosion/Irritation: Causes skin irritation (classified as Category 2 for similar compounds).[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation (classified as Category 2 for similar compounds).[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Due to the presence of the brominated thiophene moiety, this compound is classified as a halogenated organic compound . Halothiophenes, in particular, can be environmentally hazardous in aqueous systems, making proper containment and disposal critical.[3]
Data Summary: Extrapolated Hazard Profile
| Hazard Classification | Category | Rationale & Reference |
| Acute Toxicity (Oral, Dermal) | Category 4 (Assumed) | Based on SDS for 5-bromo-2-thiophenecarbaldehyde.[1] |
| Skin Irritation | Category 2 | Causes skin irritation.[1][2] |
| Eye Irritation | Category 2 | Causes serious eye irritation.[1][2] |
| Target Organ Toxicity | Category 3 | May cause respiratory system irritation.[1][2] |
| Waste Classification | Halogenated Organic | Presence of covalently bonded bromine.[4] |
Personal Protective Equipment (PPE) and Handling
All handling and disposal preparation steps must be conducted inside a certified chemical fume hood to mitigate inhalation risks.[4] Adherence to proper PPE is mandatory.
-
Eye Protection: Wear chemical safety goggles and/or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Given the potential for skin irritation, using double-layered gloves is a prudent measure.[6]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
Spill Management Protocol
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or ventilation is inadequate, evacuate the laboratory.
-
Contain: For small spills, contain the material using an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, compatible hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by soap and water.
-
Dispose: All cleaning materials, including contaminated gloves and absorbent, must be collected and disposed of as hazardous waste.[6]
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is segregation . It must never be disposed of down the drain or in the regular trash.[7][8]
Step 1: Waste Segregation and Collection
This compound and any materials contaminated with it must be classified as Halogenated Organic Waste .[4]
-
Solid Waste: Collect un-used solid compound, contaminated weigh boats, spatulas, and disposable labware into a dedicated, clearly labeled container for Solid Halogenated Hazardous Waste .[4]
-
Liquid Waste: If the compound is in a solvent, collect the solution in a labeled, leak-proof container for Liquid Halogenated Hazardous Waste . Do not mix this waste stream with non-halogenated solvents, strong acids, bases, or oxidizers.[9]
-
Contaminated PPE: Dispose of all contaminated gloves, bench paper, and disposable lab coats in a designated hazardous waste bag or container.[6]
Step 2: Container Selection and Management
Proper containment is mandated by regulatory bodies like the EPA and OSHA.[7]
-
Compatibility: Use containers made of a chemically compatible material, such as high-density polyethylene (HDPE), with a secure, leak-proof screw cap.[7][9]
-
Headspace: Do not fill containers completely. Leave at least one inch of headroom to allow for vapor expansion.[9]
-
Closure: Keep the waste container securely capped at all times, except when actively adding waste.[9][10]
Step 3: Labeling
Accurate labeling is a critical compliance and safety requirement.[10] The hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The approximate quantity or percentage of each component.[9]
-
The date when waste was first added to the container (Accumulation Start Date).
-
Clear hazard identification (e.g., "Irritant," "Toxic").
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) pending pickup.[9][10]
-
Location: The SAA must be in the same room where the waste is generated.
-
Segregation: Store the halogenated waste container with compatible materials. Ensure it is physically separated from acids, bases, and oxidizers using secondary containment.[9]
-
Inspection: The SAA should be inspected weekly for any signs of leakage or container degradation.[7][9]
Step 5: Final Disposal
The final step is to arrange for disposal through the proper channels.
-
Contact EHS: Contact your institution’s Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for your properly contained and labeled hazardous waste.[6][10] EHS is responsible for ensuring the waste is transported to a licensed hazardous waste disposal facility in compliance with all federal, state, and local regulations.[7][10]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. acs.org [acs.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Methyl 4-bromo-5-formylthiophene-2-carboxylate
Comprehensive Safety and Handling Guide: Methyl 4-bromo-5-formylthiophene-2-carboxylate
As a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound. The procedural guidance herein is synthesized from safety data for structurally analogous compounds, establishing a robust framework for laboratory safety and experimental integrity.
Hazard Assessment and Engineering Controls
This compound is presumed to be a hazardous substance. All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6][7] The working area should be equipped with an eyewash station and a safety shower.[8][9][10]
Key Engineering Controls:
-
Ventilation: All handling, weighing, and experimental procedures must be performed in a properly functioning chemical fume hood.[5][6]
-
Ignition Sources: Keep the work area free of ignition sources, as related thiophene compounds can be flammable.[8][10][11]
-
Designated Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent contact and exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended for good chemical resistance.[5] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times.[5][12][13] |
| Face Shield | A face shield should be worn over safety goggles during procedures with a high risk of splashing.[5][14] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened.[5][6] |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat.[5][12] | |
| Respiratory Protection | Fume Hood | All work must be conducted in a certified chemical fume hood.[5] |
| Respirator | If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[5][8] |
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures a systematic and safe approach to handling this compound from preparation to post-experiment cleanup.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Experimental Protocol:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.[7]
-
Don all required PPE as outlined in the table above.[6]
-
Prepare the designated work area within the fume hood, ensuring it is clean and uncluttered.[7]
-
Have all necessary equipment and reagents ready to minimize handling time.[5]
-
-
Weighing and Transfer:
-
Weigh the solid compound in a tared container inside the chemical fume hood.[5]
-
Use caution to avoid generating dust.
-
Carefully transfer the compound to the reaction vessel.
-
-
Reaction:
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Properly label and store any resulting products.[5]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. As a brominated organic compound, it requires special handling.
Waste Segregation and Disposal
Caption: Waste segregation for brominated organic compounds.
Disposal Protocol:
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[5]
-
Liquid waste containing the compound should be disposed of in a designated "Halogenated Organic Waste" container.[6]
-
Never dispose of organic substances down laboratory drains.[6]
-
-
Container Management:
-
Keep waste containers closed when not in use.
-
Store waste containers in a well-ventilated area, away from incompatible materials.[1]
-
-
Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.[6]
-
Methods for the disposal of brominated organic compounds may include incineration at a licensed facility or neutralization with reducing agents like sodium bisulfite or sodium thiosulfate.[15]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation occurs.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1] Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[1]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[8] Ensure proper PPE is worn during cleanup. For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to these detailed procedures, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-5-methylthiophene-2-carboxaldehyde - High purity | EN [georganics.sk]
- 5. benchchem.com [benchchem.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. csub.edu [csub.edu]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
